Ansamitocin P-3
Beschreibung
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Eigenschaften
Molekularformel |
C32H43ClN2O9 |
|---|---|
Molekulargewicht |
635.1 g/mol |
IUPAC-Name |
[(1S,3S,5S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19?,23-,24?,25?,28-,31-,32-/m0/s1 |
InChI-Schlüssel |
OPQNCARIZFLNLF-JSPHAMTJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Ansamitocin P-3 from Actinosynnema pretiosum: A Technical Guide
An in-depth exploration of the isolation, characterization, and production of a potent anti-tumor agent.
Introduction
Ansamitocin P-3, a member of the maytansinoid class of ansamycin (B12435341) antibiotics, is a potent microtubule-depolymerizing agent with significant anti-tumor activity.[1] First isolated from the fermentation broth of the actinomycete Actinosynnema pretiosum (formerly Nocardia sp. C-15003), this 19-membered macrocyclic lactam has garnered substantial interest in the field of oncology.[1] Its derivatives are utilized as the cytotoxic "warhead" in antibody-drug conjugates (ADCs), including the FDA-approved drugs Kadcyla® and Elahere®, for targeted cancer therapy.[1] This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental protocols for its production, isolation, and characterization, and presenting key quantitative data for researchers, scientists, and drug development professionals.
Biosynthesis of this compound
The biosynthesis of this compound in Actinosynnema pretiosum is a complex process governed by a dedicated biosynthetic gene cluster (asm BGC).[1][2] The pathway initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), derived from uridine (B1682114) diphosphate (B83284) (UDP)-glucose via the aminoshikimate pathway.[1] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential addition of extender units. Following the cyclization of the polyketide chain to form the proansamitocin (B1237151) macrocycle, a series of post-PKS modifications, including methylation, chlorination, carbamoylation, epoxidation, and esterification, lead to the final product, this compound.[2]
Caption: Simplified biosynthetic pathway of this compound in Actinosynnema pretiosum.
Experimental Protocols
Fermentation of Actinosynnema pretiosum
The production of this compound is achieved through submerged fermentation of Actinosynnema pretiosum. Various media compositions and culture conditions have been optimized to enhance the yield.
a. Seed Culture Preparation:
-
Medium: A typical seed culture medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.[1]
-
Inoculation: Inoculate the seed medium with a spore suspension of A. pretiosum.
-
Incubation: Incubate the culture at 28°C with shaking at 220 rpm for 48 hours.[1]
b. Production Fermentation:
-
Medium: A common fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt (B15192052) extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0.[1] Another optimized medium utilizes cane molasses (63.22 g/L), glycerol (B35011) (22.91 g/L), and cold-pressed soybean powder (3.29 g/L).
-
Inoculation: Transfer the seed culture to the fermentation medium.
-
Incubation: Incubate at 28°C with shaking at 220 rpm for up to 144 hours.[1]
Caption: General workflow for the fermentation of Actinosynnema pretiosum to produce this compound.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
a. Extraction:
-
Extract the culture supernatant with an equal volume of ethyl acetate.[1]
-
Alternatively, the fermentation broth can be extracted with a non-aromatic water-immiscible solvent.[3]
b. Purification:
-
Column Chromatography: The crude extract can be subjected to column chromatography using silica (B1680970) gel or alumina.[3][4]
-
High-Performance Counter-Current Chromatography (HPCCC): A highly efficient method for the separation and purification of this compound has been developed using HPCCC. A two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) can be employed.[5] This method has been shown to yield 28.8 mg of this compound with a purity of 98.4% from 160 mg of crude sample in under 80 minutes.[5]
Caption: Workflow for the extraction and purification of this compound from fermentation broth.
Analytical Methods
a. High-Performance Liquid Chromatography (HPLC):
-
Column: Diamonsil C18 column (250 mm × 4.6 mm).[1]
-
Mobile Phase: Acetonitrile–water gradient.[1]
-
Detection: UV at 254 nm.[1]
b. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):
-
Column: Betabasic C8 column (50 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid.[6]
-
Detection: Multiple-reaction-monitoring (MRM) mode with precursor/product ion pair of m/z 635.2/547.2 for this compound.[6]
Quantitative Data
The production of this compound can be significantly influenced by the strain of Actinosynnema pretiosum and the fermentation conditions. The following tables summarize reported production yields.
Table 1: this compound Production by Different Actinosynnema pretiosum Strains
| Strain | Condition | This compound Titer (mg/L) | Reference |
| A. pretiosum X47 (Wild Type) | Standard Fermentation (144 h) | 18.36 ± 2.21 | [1] |
| A. pretiosum ΔcrsR Mutant | Standard Fermentation (144 h) | 6.67 ± 1.54 | [1] |
| A. pretiosum M-asmUdpg:asm13-17 | Engineered Strain | 582.7 | [2] |
| A. pretiosum ATCC 31565 | Wild Type | - | [7] |
| A. pretiosum ATCC 31565 asm25 knockout | with isobutanol | >6-fold increase vs WT | [8] |
Table 2: Effect of Fermentation Conditions on this compound Production
| Condition | This compound Titer (mg/L) | Reference |
| Optimized Economical Medium | 111.9 | |
| Optimized Economical Medium + Supplements | 141 | |
| Addition of Mg2+ | 85 (3-fold increase vs control) | [8] |
| Addition of Soybean Oil (0.52%) | 106.04 | [9] |
| Overexpression of FtsZ in WXR-30 | 327.37 | |
| Overexpression of FtsZ in WXR-30 + 24 g/L Yeast Extract | 371.16 |
Conclusion
The discovery of this compound from Actinosynnema pretiosum has paved the way for the development of highly effective targeted cancer therapies. Understanding the intricacies of its biosynthesis, optimizing fermentation and purification processes, and developing robust analytical methods are crucial for ensuring a stable supply of this vital pharmaceutical compound. This technical guide provides a foundational resource for researchers and professionals in the field, offering detailed protocols and quantitative data to support further research and development in the production and application of this compound.
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 9. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth technical guide to the Ansamitocin P-3 Biosynthesis Pathway and Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent antitumor agent, belongs to the maytansinoid family of natural products.[1] These compounds are known for their ability to disrupt microtubule assembly, making them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1] this compound is a 19-membered macrocyclic lactam produced by the actinomycete Actinosynnema pretiosum.[2][3] Understanding its complex biosynthetic pathway is crucial for improving production titers through metabolic engineering and for generating novel, structurally modified maytansinoids with potentially enhanced therapeutic properties. This guide provides a detailed overview of the this compound biosynthesis pathway, the organization of its gene clusters, and key experimental methodologies used in its study.
This compound Biosynthesis Gene Clusters
The biosynthesis of this compound is governed by a set of genes, designated asm, which are uniquely dispersed into two separate gene clusters in Actinosynnema pretiosum.[4][5] This is a rare arrangement for secondary metabolite biosynthesis in actinomycetes.[4]
-
Cluster I contains the majority of the biosynthetic genes, including those for the polyketide synthase (PKS), post-PKS modification enzymes, and genes for the biosynthesis of the unusual methoxymalonate extender unit.[2][4][5]
-
Cluster II is primarily responsible for the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[2][4][5] Deletion of this cluster abolishes ansamitocin production, which can be restored by feeding AHBA to the mutant strain.[2][6]
A schematic representation of the two gene clusters is provided below.
The this compound Biosynthesis Pathway
The biosynthesis of this compound can be divided into three main stages:
-
Formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).
-
Assembly of the polyketide backbone by a type I polyketide synthase (PKS).
-
Post-PKS modifications to yield the final product.
A detailed diagram of the biosynthetic pathway is presented below.
Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)
The biosynthesis of this compound is initiated with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), via the aminoshikimate pathway.[1] This pathway utilizes intermediates from primary metabolism, with Uridine Diphosphate Glucose (UDPG) serving as the initial precursor.[1] The genes responsible for AHBA synthesis, including asm22–24, asm43–45, and asm47, are located in Cluster II.[2][5] A key enzyme in this pathway is AHBA synthase, which catalyzes the aromatization of 5-amino-5-deoxy-3-dehydroshikimate to AHBA.[7][8] Interestingly, there are two homologues of the AHBA synthase gene, suggesting potentially different functions in AHBA formation.[2][5]
Polyketide Chain Assembly
The core structure of this compound is a polyketide chain assembled by a type I polyketide synthase (PKS) system.[2] This PKS is encoded by four large genes, asmA, asmB, asmC, and asmD, located in Cluster I.[2][5] These genes encode eight modules, each responsible for a specific round of chain elongation.[2] The PKS utilizes AHBA as the starter unit and incorporates three molecules of malonyl-CoA, three molecules of methylmalonyl-CoA, and one molecule of an unusual extender unit, methoxymalonyl-acyl carrier protein (ACP), to construct the polyketide backbone.[9] The biosynthesis of methoxymalonyl-ACP is encoded by the asm13-17 gene set.[5] Following the final elongation step, the fully extended polyketide chain is transferred to the cyclizing enzyme, Asm9, which is homologous to RifF from the rifamycin (B1679328) biosynthetic pathway.[2] Asm9 catalyzes an intramolecular amide bond formation between the carboxyl group of the polyketide and the amino group of AHBA, releasing the 19-membered macrocyclic lactam, proansamitocin.[2]
Post-PKS Modifications
Proansamitocin undergoes a series of enzymatic modifications to yield the final active compound, this compound. These post-PKS tailoring steps include methylations, an epoxidation, a chlorination, and the addition of acyl and carbamoyl (B1232498) groups.[4][5] Several genes in Cluster I have been identified as encoding the enzymes responsible for these modifications:
-
asm10 : Encodes an N-methyltransferase responsible for the N-methylation of the amide bond in the macrolactam ring.[10][11]
-
asm12 : Encodes a halogenase that introduces a chlorine atom.[12]
-
asm21 : Encodes a carbamoyltransferase.[12]
-
asm7 : Encodes a 20-O-methyltransferase.[12]
-
asm19 : Encodes a 3-O-acyltransferase.[12]
-
asm11 : Encodes an epoxidase.[12]
The enzymes involved in these post-PKS modifications exhibit some substrate flexibility, leading to the formation of a metabolic grid with multiple parallel pathways, although a preferred reaction sequence exists.[12]
Quantitative Data on this compound Production
Efforts to improve this compound production have focused on optimizing fermentation conditions and metabolic engineering strategies. The following tables summarize some of the reported yields under various conditions.
Table 1: this compound Production under Different Fermentation Conditions
| Strain | Carbon Source(s) | Nitrogen Source(s) | Additives/Optimizations | AP-3 Titer (mg/L) | Fold Increase | Reference |
| A. pretiosum | Fructose, Glycerol, Soluble Starch | Yeast Extract, NH4Cl | Optimized medium | 144 | 9 | [13] |
| A. pretiosum | - | - | Mg2+ addition | 85 | 3 | [14] |
| A. pretiosum X47 (wild-type) | - | - | Standard fermentation | 18.36 ± 2.21 | - | [1] |
| A. pretiosum ΔcrsR mutant | - | - | Standard fermentation | 6.67 ± 1.54 | - | [1] |
| A. pretiosum | - | - | Soybean oil as oxygen vector | 106.04 | 1.49 | [2] |
| A. pretiosum Oasm13-17:asmUdpg | Fructose, Isobutanol | - | Fed-batch fermentation | 757.7 | - | [15] |
| A. pretiosum ATCC 31565 (wild-type) | - | - | Standard fermentation | ~100 | - | [16] |
| A. pretiosum Δasm25 mutant | - | - | Standard fermentation | >200 | >2 | [16] |
| A. pretiosum | Cane Molasses, Glycerol | Cold-pressed Soybean Powder | Isobutanol, Soybean oil, Vitamin B1 | 141 | - | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the study of this compound biosynthesis.
Gene Inactivation and Heterologous Expression
CRISPR-Cas9 Mediated Gene Inactivation:
A common method for functional analysis of the asm genes is targeted gene inactivation using CRISPR-Cas9 technology. A general workflow for this process is as follows:
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
A specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., asm25) is designed.
-
The sgRNA cassette is cloned into a suitable E. coli-Actinosynnema shuttle vector containing the Cas9 nuclease gene and flanking homology arms for homologous recombination.
-
-
Transformation of Actinosynnema pretiosum :
-
The constructed plasmid is introduced into A. pretiosum via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
-
Selection and Screening of Mutants:
-
Exconjugants are selected on appropriate antibiotic-containing media.
-
Colony PCR and subsequent DNA sequencing are used to screen for and confirm the desired gene deletion or modification.
-
-
Curing of the Plasmid:
-
The CRISPR-Cas9 plasmid is eliminated from the confirmed mutant strain by successive rounds of cultivation in non-selective media.
-
Heterologous Expression of asm Genes:
To characterize the function of individual enzymes in the this compound pathway, the corresponding genes can be heterologously expressed in a suitable host, such as E. coli. A typical procedure involves:
-
Cloning of the Gene of Interest: The target asm gene is amplified by PCR from A. pretiosum genomic DNA and cloned into an expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.
-
Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Enzyme Assays: The activity of the purified enzyme is then characterized using appropriate substrates and analytical techniques.
Fermentation and this compound Analysis
Fermentation of Actinosynnema pretiosum :
-
Seed Culture: A. pretiosum spores or mycelia are inoculated into a seed medium and incubated for a specified period (e.g., 48 hours) with shaking.
-
Production Culture: The seed culture is then transferred to a larger volume of production medium. Fermentation is carried out for several days (e.g., 7-9 days) under controlled conditions of temperature and agitation.
-
Sampling: Samples are withdrawn at regular intervals to monitor cell growth (dry cell weight) and this compound production.
Extraction and Quantification of this compound:
-
Extraction: The fermentation broth is centrifuged to separate the supernatant and mycelia. This compound is typically extracted from the supernatant using an organic solvent such as ethyl acetate.
-
Quantification: The extracted this compound is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm). A standard curve of purified this compound is used for accurate quantification.
Enzyme Assays
Asm10 (N-methyltransferase) Activity Assay:
-
Substrate: N-desmethyl-ansamitocin P-3.
-
Co-substrate: S-adenosyl-L-methionine (SAM).
-
Reaction Conditions: The purified Asm10 enzyme is incubated with N-desmethyl-ansamitocin P-3 and SAM in a suitable buffer at an optimal pH and temperature (e.g., pH 10.0, 32°C).[10][11]
-
Analysis: The reaction product, this compound, is detected and quantified by HPLC or LC-MS.
AHBA Synthase Assay:
-
Substrate: 5-deoxy-5-amino-3-dehydroshikimic acid.
-
Reaction Conditions: The purified AHBA synthase is incubated with its substrate in a suitable buffer.
-
Analysis: The formation of AHBA can be monitored by HPLC or by spectrophotometry, following the change in absorbance at a specific wavelength.
Conclusion
The biosynthesis of this compound is a complex and fascinating process involving a unique split gene cluster organization and a series of intricate enzymatic reactions. A thorough understanding of this pathway, from the synthesis of the AHBA starter unit to the final post-PKS modifications, is essential for the rational design of strategies to improve production yields and to generate novel maytansinoid analogs. The experimental methodologies outlined in this guide provide a framework for the functional analysis of the asm genes and for the optimization of this compound production. Further research into the regulatory networks governing the expression of the asm gene clusters and the detailed kinetic characterization of the biosynthetic enzymes will undoubtedly pave the way for the development of more effective and accessible ansamitocin-based therapeutics.
References
- 1. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
Ansamitocin P-3: A Technical Guide to its Tubulin-Targeting Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics.[1][2] Originally isolated from Nocardia, this structural analogue of maytansine (B1676224) has demonstrated significant antitumor activity against a variety of cancer cell lines, positioning it as a molecule of high interest in the development of antibody-drug conjugates (ADCs).[1][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a specific focus on its interaction with tubulin and the subsequent cellular consequences. The information presented herein is intended to support researchers and drug development professionals in their efforts to leverage the therapeutic potential of this compound.
Mechanism of Action: Tubulin Inhibition
This compound exerts its cytotoxic effects primarily by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell signaling, and intracellular transport.[4][5]
Binding to Tubulin
This compound binds directly to tubulin, the heterodimeric protein subunit of microtubules.[1][6] Studies have shown that this compound binds to purified tubulin with a dissociation constant (Kd) in the micromolar range, inducing conformational changes in the protein upon binding.[1][2][6] Competitive binding assays and docking analyses suggest that the this compound binding site on tubulin partially overlaps with the vinblastine (B1199706) binding site.[1][7] This binding is stabilized by hydrogen bonds and weak interactions, such as halogen-oxygen interactions.[1][6] High-resolution crystal structures of tubulin in complex with the related maytansine have further elucidated this binding pocket on β-tubulin, which is distinct from the vinca (B1221190) domain and interferes with the longitudinal interactions between tubulin dimers.[8][9]
Disruption of Microtubule Dynamics
The binding of this compound to tubulin leads to the potent inhibition of microtubule polymerization.[4] At nanomolar concentrations, it effectively prevents the assembly of tubulin into microtubules.[4] Furthermore, this compound actively promotes the depolymerization of existing microtubules, leading to a significant reduction in the cellular microtubule network.[1][5] This disruption is observed in both interphase and mitotic cells, ultimately interfering with the formation and function of the mitotic spindle.[1][5]
Mitotic Arrest and Apoptosis
The disruption of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[1][6] This activation is characterized by the accumulation of checkpoint proteins such as Mad2 and BubR1.[1][6] The sustained activation of the SAC leads to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][2] Unable to resolve this mitotic block, the cancer cells are ultimately driven into a p53-mediated apoptotic pathway, leading to programmed cell death.[1][7] This is evidenced by the nuclear accumulation of p53 and its downstream effector, p21.[1][7]
Quantitative Data
The following tables summarize the key quantitative data related to the tubulin-inhibiting and cytotoxic activities of this compound.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM | [1][6] |
Table 1: this compound Tubulin Binding Affinity. This table presents the in vitro binding affinity of this compound to purified tubulin.
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | [1][6] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 | [1][6] |
| EMT-6/AR1 | Murine Mammary Tumor (Multi-drug resistant) | 140 ± 17 | [1][6] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | [1][6] |
| A-549 | Lung Carcinoma | 4 x 10^-1 pM (as 4 x 10^-7 µg/mL) | [4] |
| HT-29 | Colon Adenocarcinoma | 4 x 10^-1 pM (as 4 x 10^-7 µg/mL) | [4] |
| HCT-116 | Colon Carcinoma | 81 pM | [4] |
Table 2: In Vitro Cytotoxicity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare the tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.
-
On ice, prepare serial dilutions of this compound in the polymerization buffer. Include a vehicle control (DMSO).
-
Add 10 µL of each this compound dilution or vehicle control to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of cold tubulin solution (final concentration of 2 mg/mL) to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The initial rate of polymerization (Vmax) is determined from the steepest slope of the curve. The IC50 value is calculated by plotting the percentage of inhibition of Vmax against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the in vitro cytotoxicity of this compound against adherent cancer cell lines.
-
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well, flat-bottom microplates
-
Microplate reader capable of reading absorbance at 510 nm
-
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (typically for 48-72 hours). Include a vehicle control (DMSO).
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell survival against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.
-
Materials:
-
Cells cultured on sterile glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with the desired concentration of this compound for a specified time. Include a vehicle control.
-
Wash the cells with PBS and fix them with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Acquisition and Analysis: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells to assess the extent of depolymerization.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.
-
Materials:
-
Suspension or adherent cells
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (by trypsinization if adherent) and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition and Analysis: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins (e.g., Mad2, BubR1, p53, p21) in cells treated with this compound.
-
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Mad2, BubR1, p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the protein of interest to the loading control to determine changes in protein expression levels.
-
Conclusion
This compound is a highly potent tubulin inhibitor that induces mitotic arrest and apoptosis in cancer cells. Its well-defined mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, makes it an attractive payload for the development of targeted cancer therapies such as ADCs. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound.
References
- 1. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
Ansamitocin P-3: A Potent Microtubule Inhibitor with Significant Anticancer Activity
An in-depth analysis of the biological activity and mechanism of action of Ansamitocin P-3 against various cancer cell lines, prepared for researchers, scientists, and drug development professionals.
This compound, a maytansinoid derivative, has demonstrated potent cytotoxic effects against a range of cancer cell lines. This technical guide synthesizes the current understanding of its biological activity, mechanism of action, and provides detailed experimental methodologies for its evaluation.
Quantitative Analysis of Cytotoxic Activity
This compound exhibits significant growth inhibitory effects on various cancer cell lines at picomolar concentrations. The half-maximal inhibitory concentration (IC50) values from cited studies are summarized below, highlighting its broad-spectrum anticancer potential.[1][2][3][4][5]
| Cancer Cell Line | Cancer Type | IC50 Value (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
Mechanism of Action: Microtubule Disruption and Apoptotic Induction
This compound exerts its anticancer effects primarily by targeting microtubules, essential components of the cytoskeleton involved in cell division.[1][2][6] The key steps in its mechanism of action are:
-
Tubulin Binding: this compound binds to β-tubulin, a subunit of microtubules.[6] This binding is reported to occur at or near the vinblastine (B1199706) binding site, inducing conformational changes in the tubulin protein.[1][2] The dissociation constant (Kd) for this interaction is approximately 1.3 ± 0.7 µM.[1][2]
-
Microtubule Depolymerization: The binding of this compound to tubulin leads to the depolymerization of both interphase and mitotic microtubules.[1][2] This disruption of the microtubule network is a critical event in its cytotoxic activity.
-
Mitotic Arrest: The destabilization of microtubules activates the spindle assembly checkpoint, a crucial cell cycle surveillance mechanism. This leads to the accumulation of checkpoint proteins such as Mad2 and BubR1, resulting in the arrest of cancer cells in the G2/M phase of the cell cycle.[1][2][3]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is mediated by the activation of p53, which in turn upregulates the expression of its downstream target, p21, ultimately leading to programmed cell death.[1][2]
Caption: this compound induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, EMT-6/AR1, MDA-MB-231) in 96-well plates at an appropriate density and allow them to attach overnight.[1][4]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (typically from 1 pM to 1000 pM) dissolved in a vehicle (e.g., 0.1% DMSO). Include a vehicle-only control.[1][4]
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours for HeLa, EMT-6/AR1, and MDA-MB-231; 48 hours for MCF-7).[1][4]
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell survival against the drug concentration and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This method is used to assess the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells (e.g., MCF-7) with various concentrations of this compound (e.g., 20-100 pM) for 24 hours.[1]
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software (e.g., ModFit LT).[1]
Immunofluorescence Microscopy for Microtubule Analysis
This technique allows for the visualization of the effects of this compound on the microtubule network.
-
Cell Culture and Treatment: Grow cells (e.g., MCF-7) on glass coverslips and treat with this compound for 24 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde, followed by permeabilization with cold methanol.[1]
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a solution containing 2% bovine serum albumin (BSA) in PBS.[1]
-
Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclear staining can be performed using Hoechst 33258.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule and nuclear morphology using a fluorescence microscope.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to a Potent Maytansinoid Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent microtubule-inhibiting agent belonging to the maytansinoid family of macrolactam antibiotics.[1][2] Originally isolated from Nocardia species (now reclassified as Actinosynnema pretiosum), it has garnered significant interest in the field of oncology for its profound cytotoxic effects against a broad range of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cytotoxicity, relevant signaling pathways, and key experimental protocols for its study. Its potent antineoplastic properties have positioned it as a critical payload molecule in the development of Antibody-Drug Conjugates (ADCs).[3][5]
Mechanism of Action
This compound exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell structure.[6] The core mechanism involves the following key steps:
-
Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules.[1] Specifically, it interacts with the vinca (B1221190) domain on β-tubulin, a site that is distinct from other microtubule-targeting agents like taxanes.[1][6] This binding is competitive with vinblastine (B1199706).[1]
-
Inhibition of Microtubule Polymerization: By binding to tubulin, this compound potently inhibits the assembly of microtubules.[7][8] This disruption of microtubule polymerization prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][6]
-
Induction of Microtubule Depolymerization: In addition to inhibiting polymerization, this compound actively promotes the depolymerization of existing microtubules.[1][9] This leads to a catastrophic loss of the microtubule network within the cell.
-
Mitotic Arrest: The disruption of microtubule dynamics activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle.[1] The presence of unattached chromosomes due to the lack of a functional spindle leads to the activation of checkpoint proteins such as Mad2 and BubR1.[1][9] This results in a prolonged arrest of the cell cycle in the G2/M phase.[10][]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1] In the case of this compound, this has been shown to occur through a p53-mediated pathway.[1][9]
Quantitative Data
The potent cytotoxic and tubulin-binding activities of this compound have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3[1][10] |
| HeLa | Cervical Cancer | 50 ± 0.5[1][10] |
| EMT-6/AR1 | - | 140 ± 17[1][10] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1[1][10] |
| U937 | - | 180[10] |
| SGC-7901 | Gastric Carcinoma | 610 ± 160[12] |
| HCT-116 | - | 81[7] |
| A-549 | - | 4 x 10^5 (as 4 x 10^-7 µg/mL)[7] |
| HT-29 | - | 4 x 10^5 (as 4 x 10^-7 µg/mL)[7] |
Table 2: Tubulin Binding and Polymerization Inhibition
| Parameter | Value |
| Tubulin Binding Dissociation Constant (Kd) | 1.3 ± 0.7 µM[1][10] |
| Tubulin Polymerization Inhibition (IC50) | 3.4 µM[7] |
| Vinblastine Binding Inhibition Constant (Ki) | 1.5 x 10⁻⁸ M[1] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.[13][14]
a. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[14]
Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the in vitro polymerization of purified tubulin.
a. Materials:
-
Purified bovine brain tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound
-
Spectrophotometer with temperature control
b. Procedure:
-
Reaction Setup: In a cuvette, combine the polymerization buffer, GTP, and purified tubulin on ice.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a positive control (e.g., another known microtubule inhibitor) and a negative control (vehicle).
-
Initiate Polymerization: Transfer the cuvette to the spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm over time. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Data Analysis: Plot the rate of polymerization against the concentration of this compound to determine the IC50 for polymerization inhibition.
Production and Purification of this compound
This compound is typically produced via fermentation of the bacterium Actinosynnema pretiosum.[3]
a. Fermentation:
-
Cultivate a high-yielding strain of A. pretiosum in a suitable fermentation medium.[4]
-
Optimize fermentation conditions such as temperature, pH, and nutrient feed to maximize this compound production.[16] The addition of oxygen vectors like soybean oil has been shown to enhance yield.[16][17]
b. Extraction and Purification:
-
Solvent Extraction: After fermentation, extract the ansamitocins from the fermentation broth using an organic solvent.[3]
-
Chromatography: Purify the crude extract using a series of chromatographic techniques. This may include column chromatography with stationary phases like silica (B1680970) gel and neutral alumina.[3]
-
High-Performance Counter-Current Chromatography (HPCCC): This technique has been successfully used for the preparative isolation and purification of this compound from fermentation broth, yielding high purity product.[18]
-
Crystallization: Further purify the isolated this compound by crystallization.[3]
-
Purity Analysis: Confirm the purity and identity of the final product using HPLC, NMR, and mass spectrometry.[18]
Visualizations
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mertansine - Wikipedia [en.wikipedia.org]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 12. The Potential Applications of the Potent Cytotoxic this compound in the Treatment of Gastric Carcinoma - ProQuest [proquest.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, serves as a critical component in the development of antibody-drug conjugates (ADCs). Its remarkable cytotoxicity is attributed to its high-affinity binding to tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of next-generation maytansinoids with improved therapeutic indices. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on key structural modifications and their impact on biological activity. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Maytansinoids, a class of ansa macrolide antibiotics, have garnered significant attention in oncology due to their potent antimitotic activity. This compound, originally isolated from Actinosynnema pretiosum, is a prominent member of this class.[1][2] Like other maytansinoids, its mechanism of action involves the inhibition of tubulin polymerization by binding to the vinca (B1221190) domain on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle, thereby arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[3][5] The high cytotoxicity of maytansinoids, while making them unsuitable for systemic chemotherapy due to a narrow therapeutic window, has made them ideal payloads for ADCs.[1]
The core structure of this compound features a 19-membered macrocyclic lactam, a chlorinated benzene (B151609) ring, and a C3 ester side chain.[6] The exploration of SAR for this molecule has revealed that specific structural features are critical for its potent biological activity, while other regions can be modified to attach linkers for ADC development without significantly compromising cytotoxicity. This guide will dissect the key SAR findings related to the C3 ester, the C9 carbinol, and the aromatic ring of the this compound scaffold.
Mechanism of Action
This compound exerts its cytotoxic effects through a well-defined mechanism targeting the microtubule network of eukaryotic cells.
-
Tubulin Binding: this compound binds to β-tubulin at a site partially overlapping with the vinblastine (B1199706) binding site.[3][6] The binding affinity is high, with a reported dissociation constant (Kd) of approximately 1.3 µM for purified tubulin.[3][4][7]
-
Inhibition of Microtubule Dynamics: This binding inhibits the assembly of tubulin into microtubules and can induce the depolymerization of existing microtubules.[3][8] This disruption of microtubule dynamics is the primary cause of its antimitotic effect.
-
Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a block in the cell cycle at the G2/M phase.[5][] Key checkpoint proteins, such as Mad2 and BubR1, are activated.[3][4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the p53 tumor suppressor protein, which accumulates in the nucleus along with its downstream effector, p21, ultimately leading to programmed cell death.[3]
Signaling Pathway Diagram
Structure-Activity Relationship (SAR)
The potency of this compound is highly dependent on its chemical structure. Modifications at various positions have been shown to significantly alter its biological activity.
The C3 Ester Side Chain
The ester moiety at the C3 position is a critical determinant of activity.[8][10] this compound possesses an isobutyryl ester at this position. Other naturally occurring ansamitocins like P-0, P-1, P-2, and P-4 differ in this acyl group.[2] The complete removal of the C3 ester, yielding maytansinol, results in a dramatic decrease in cytotoxicity, primarily due to reduced cell permeability.[11] However, the binding affinity to tubulin is only moderately affected, indicating the ester's primary role is in cellular uptake rather than target interaction.[11]
| Compound | C3-Ester Group | Tubulin Polymerization Inhibition (IC50, µM) | Microtubule Depolymerization (IC50, µM) | Relative Cytotoxicity | Reference(s) |
| This compound | Isobutyryl | ~3.4 | ~3.8 | High | [8] |
| Ansamitocin P-4 | Propionyl | ~3.4 | ~3.8 | High | [8] |
| Maytansinol | -OH | ~13.6 | ~38.0 | Very Low | [8] |
| Maytanacine | Acetyl | ~3.4 | ~3.8 | High | [8] |
Modifications at the C9 Position
The C9 carbinol (hydroxyl group) was historically considered essential for high potency. However, recent studies have shown that replacing this group with a thiol (SH) to create 9-thiothis compound (AP3SH) retains potent antiproliferative activity.[5] This finding opens new avenues for modifying this position for linker conjugation in ADCs.
| Compound | C9-Group | Key Activity | Reference(s) |
| This compound | -OH | High antiproliferative activity | [5] |
| 9-thiothis compound (AP3SH) | -SH | High antiproliferative activity, induces apoptosis, G2/M arrest | [5] |
Modifications of the Aromatic Ring (C17-C21)
The chlorinated benzene ring can tolerate certain modifications without a significant loss of activity. This has been explored through mutasynthesis, where modified starter units are fed to the producing microorganism. Halogen substitutions at C17 and C21, as well as modifications at C19 and C20, have yielded analogs with cytotoxicity comparable to the parent this compound.[12][13][14] This suggests that the aromatic core is less sensitive to substitution than the C3 ester side chain and can be a site for introducing functionalities.
| Compound ID | Modification | KB-3-1 (IC50, ng/mL) | A-431 (IC50, ng/mL) | SK-OV-3 (IC50, ng/mL) | PC-3 (IC50, ng/mL) | L-929 (IC50, ng/mL) | Reference(s) |
| This compound (AP-3) | None (Parent) | 0.11 | 0.050 | 0.030 | 0.035 | 0.1 | [14] |
| 23f | C20-propargyloxy | 0.38 | 0.074 | 0.099 | 0.14 | 0.81 | [14] |
| 24c | C20-propargyloxy, N-desmethyl | 7.8 | 5.5 | 9.0 | 18 | 220 | [14] |
| 24d | C20-propargyloxy, N-desmethyl, desepoxy | 6.0 | 70 | 8.0 | 95 | 580 | [14] |
| 11 (C21-F AP-3) | C21-Fluoro | 0.14 | - | - | 0.23 | - | [12][15] |
| 12a (C17-F AP-3) | C17-Fluoro | 0.13 | - | - | 0.18 | - | [12][15] |
| 12c (C20-Br AP-3) | C20-Bromo | 0.11 | - | - | 0.12 | - | [12][15] |
(Note: KB-3-1: Cervix carcinoma, A-431: Epidermoid carcinoma, SK-OV-3: Ovary adenocarcinoma, PC-3: Prostate adenocarcinoma, L-929: Mouse fibroblast)
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its derivatives.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the measurement of cellular protein content.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).
-
Fixation: Gently remove the culture medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader. The OD is proportional to the total cellular protein mass.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This flow cytometry-based method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture approximately 1x10⁶ cells and treat with this compound or derivatives for the desired time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension to prevent clumping. Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).
-
Washing: Centrifuge the fixed cells (a higher speed, e.g., 850 x g, may be needed) and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel on a linear scale. At least 10,000 events should be acquired for each sample. Analyze the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with the test compounds as described for other assays.
-
Harvesting: Collect all cells, including those in the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The structure-activity relationship of this compound is well-defined, with key structural motifs governing its potent antitumor activity. The C3 ester is indispensable for cellular uptake and cytotoxicity, while the C9 and aromatic ring positions offer opportunities for modification to create derivatives for applications such as ADCs, often without a significant loss of potency. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to understand the molecular pharmacology of this compound and to design novel maytansinoid-based therapeutics with enhanced efficacy and safety profiles. Future research may focus on exploring novel modifications and leveraging computational modeling to predict the activity of new analogs, further accelerating the development of this important class of anticancer agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Biological evaluation of 9-thioansamitocin P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C3 ester side chain plays a pivotal role in the antitumor activity of Maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of new alkyne-modified ansamitocins by mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3 Derivatives: A Technical Guide to their Synthesis, Cytotoxicity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3, a potent maytansinoid antitumor antibiotic, has garnered significant attention in the field of oncology.[1] Its remarkable cytotoxicity against a range of cancer cell lines has led to its use as a payload in antibody-drug conjugates (ADCs), a targeted therapeutic approach.[2] This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, cytotoxic profiles, and the underlying molecular mechanisms of action. The information is presented to facilitate further research and development in this promising area of cancer therapy.
Cytotoxicity of this compound and its Derivatives
This compound and its analogs exhibit potent cytotoxic activity against various human cancer cell lines. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
This compound Cytotoxicity
This compound has demonstrated high potency across multiple cancer cell lines, with IC50 values in the picomolar to nanomolar range.
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| A-549 | Lung Carcinoma | 400 |
| HT-29 | Colorectal Adenocarcinoma | 400 |
Data sourced from multiple studies. It is important to note that experimental conditions can influence IC50 values.
Comparative Cytotoxicity of this compound Derivatives
The generation of this compound derivatives through techniques such as mutasynthesis has allowed for the exploration of structure-activity relationships. Modifications at various positions on the ansamitocin scaffold can influence cytotoxic potency. Below is a summary of the antiproliferative activity of several C17- and C21-substituted ansamitocin analogs.[3]
| Compound | R1 | R2 | C4-2 IC50 (nM) | HCT15(MDR+) IC50 (nM) |
| This compound | H | H | 1.3 | 1.4 |
| Derivative 1 | F | H | 1.1 | 1.2 |
| Derivative 2 | H | F | 1.0 | 1.1 |
| Derivative 3 | Br | H | 1.5 | 1.8 |
| Derivative 4 | H | Br | 1.2 | 1.5 |
C4-2 is a human prostate cancer cell line. HCT15(MDR+) is a multi-drug-resistant colorectal cancer cell line.[3]
Mechanism of Action
The cytotoxic effects of this compound and its derivatives are primarily attributed to their interaction with microtubules, essential components of the cytoskeleton involved in cell division.
This compound acts as a potent microtubule-depolymerizing agent.[1] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[4] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately inducing programmed cell death, or apoptosis.[4] The apoptotic cascade is initiated through a p53-mediated pathway.[4]
Signaling Pathway of this compound Induced Apoptosis
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Mutasynthesis of C17- and C21-Substituted Ansamitocins for Use as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to its Effects on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a maytansinoid derivative, is a potent anti-mitotic agent that has garnered significant interest in the field of oncology. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression. It details the compound's mechanism of action as a microtubule inhibitor, leading to a robust G2/M phase arrest and subsequent apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its cellular effects, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound is a macrocyclic antibiotic that exhibits potent antitumor activity against a variety of cancer cell lines.[1][2][3][4][5][6] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1][2][3][6][7][8] By interfering with microtubule assembly, this compound effectively halts the cell cycle at the G2/M transition, ultimately inducing programmed cell death in rapidly dividing cancer cells.[1][2][3][4][8] This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data
The cytotoxic and cell cycle-arresting effects of this compound have been quantified across various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and the impact on cell cycle distribution.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (pM) |
| MCF-7 (Breast Cancer) | 20 ± 3 |
| HeLa (Cervical Cancer) | 50 ± 0.5 |
| EMT-6/AR1 (Murine Breast Cancer) | 140 ± 17 |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 |
| U937 (Leukemia) | 180 |
Data sourced from[1][2][3][4][5]
Table 2: Effect of this compound on Cell Cycle Progression in MCF-7 Cells
| Treatment Concentration (pM) | % of Cells in G2/M Phase |
| 0 (Control) | 26 |
| 50 | 50 |
| 100 | 70 |
Data sourced from[4]
Mechanism of Action: G2/M Arrest and Apoptosis
This compound exerts its potent anti-proliferative effects by targeting tubulin.[1][3][6] The key events in its mechanism of action are as follows:
-
Tubulin Binding and Microtubule Depolymerization: this compound binds to tubulin, the fundamental protein subunit of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2][3] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1][2][3][7]
-
Mitotic Spindle Disruption: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1][8]
-
Spindle Assembly Checkpoint Activation: The presence of improperly attached chromosomes activates the Spindle Assembly Checkpoint (SAC).[1][2][3][5] This leads to the recruitment and activation of checkpoint proteins such as Mad2 and BubR1.[1][2][3][5]
-
Cell Cycle Arrest at G2/M: The activated SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin. This results in a robust arrest of the cell cycle in the mitotic (M) phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often mediated by the p53 tumor suppressor protein, which in turn upregulates the expression of the cyclin-dependent kinase inhibitor p21.[1][2][3][5][8] Ultimately, this cascade of events leads to programmed cell death.
Signaling Pathway Diagram
References
- 1. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Ansamitocin P3 - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
Ansamitocin P-3: A Deep Dive into its Biosynthetic Origins and Precursor Units
For Researchers, Scientists, and Drug Development Professionals
Ansamitocin P-3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Originally isolated from Actinosynnema pretiosum, this 19-membered macrocyclic lactam has garnered significant attention in the pharmaceutical industry, particularly as the cytotoxic "warhead" in antibody-drug conjugates (ADCs) like Trastuzumab emtansine (Kadcyla®). Understanding the intricate biosynthetic pathway and the precursor units that form the foundation of this complex molecule is paramount for endeavors in yield improvement, synthetic biology, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Core Precursor Units and Assembly
The biosynthesis of the this compound backbone is a classic example of a type I polyketide synthase (PKS) pathway, initiated by a unique starter unit and extended by a series of specific extender units.
The fundamental building blocks for the this compound scaffold are:
-
Starter Unit: 3-amino-5-hydroxybenzoic acid (AHBA). The biosynthesis of this crucial starter unit begins with uridine (B1682114) diphosphate (B83284) (UDP)-glucose and proceeds through the aminoshikimate pathway.[1][2]
-
Extender Units:
-
Three acetate (B1210297) units (derived from malonyl-CoA).
-
Three propionate (B1217596) units (derived from methylmalonyl-CoA).
-
One unusual "glycolate" unit, which is incorporated as methoxymalonyl-acyl carrier protein (ACP).[3]
-
These precursor units are sequentially condensed by a large, multi-modular type I PKS enzyme complex encoded by the asm gene cluster.
The Ansamitocin Biosynthetic Gene Cluster (asm)
The genetic blueprint for ansamitocin biosynthesis is located within the asm gene cluster in Actinosynnema pretiosum.[4][5] This cluster contains all the necessary genes for the synthesis of the AHBA starter unit, the PKS machinery for backbone assembly, and the post-PKS modification enzymes that tailor the intermediate into the final active compound.
Key components of the asm gene cluster include:
-
AHBA Synthesis Genes: A set of genes responsible for converting primary metabolites into 3-amino-5-hydroxybenzoic acid.[5][6]
-
Type I Polyketide Synthase (PKS) Genes: These genes encode the large, modular PKS enzymes that catalyze the sequential condensation of the extender units onto the AHBA starter unit.
-
Post-PKS Modification Genes: This group of genes encodes enzymes responsible for a variety of chemical transformations, including halogenation, methylation, carbamoylation, epoxidation, and acylation, which are essential for the bioactivity of this compound.[4][5]
Quantitative Analysis of this compound Production
Numerous strategies have been explored to enhance the production yield of this compound. These efforts have generated valuable quantitative data that shed light on the metabolic bottlenecks and regulatory mechanisms of the biosynthetic pathway.
Table 1: Enhancement of this compound Production through Genetic Engineering
| Genetic Modification | Strain | Fold Increase in AP-3 Yield | Final Titer (mg/L) | Reference |
| Overexpression of FtsZ | WXR-30 | 1.31 | 327.37 | [1] |
| Overexpression of ALDH, FDTS, and dTGD | HQG-7, HQG-13, HQG-17 | 1.12, 1.60, 1.85 | 50.33, 71.95, 83.47 | [7] |
| Overexpression of asm13-17 | Oasm13-17 | 1.94 | - | [8] |
| Overexpression of asm13-17 and asmUdpg | Oasm13-17:asmUdpg | - | 680.5 | [8] |
Table 2: Optimization of Fermentation Conditions for this compound Production
| Condition | Parameter | Resulting AP-3 Titer (mg/L) | % Increase | Reference |
| Oxygen Vector Addition | 0.52% Soybean Oil (added at 50h) | 106.04 | 49.48 | [5] |
| Carbon Source | Fructose (B13574) | ~4-fold higher than glucose | - | [9] |
| Divalent Metal Ion Addition | Mg2+ | 85 | 200 | [3] |
| Fed-batch with Fructose and Isobutanol | 15 g/L fructose and 1.64 g/L isobutanol | 757.7 | - | [8] |
| Economical Fermentation Platform | Cane molasses, glycerol, cold-pressed soybean powder | 141 | - | [6] |
Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of this compound biosynthesis.
Gene Disruption and Overexpression in Actinosynnema pretiosum
Objective: To elucidate the function of specific genes in the asm cluster through inactivation or to enhance production by overexpressing key biosynthetic genes.
General Workflow:
-
Vector Construction: A disruption or overexpression plasmid is constructed. For gene disruption, this typically involves cloning homologous arms flanking the target gene into a suicide vector containing a selectable marker. For overexpression, the gene of interest is cloned downstream of a strong constitutive promoter in an appropriate expression vector.
-
Transformation: The constructed plasmid is introduced into E. coli for amplification and then transferred to Actinosynnema pretiosum via conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing appropriate antibiotics. For gene disruption, a second selection step may be required to identify double-crossover events.
-
Verification: Genomic DNA is isolated from putative mutants, and the desired genetic modification is confirmed by PCR and sequencing.
Fermentation and Extraction of this compound
Objective: To produce and isolate this compound from Actinosynnema pretiosum cultures for quantification and characterization.
Protocol Outline:
-
Seed Culture Preparation: A well-sporulated culture of A. pretiosum is used to inoculate a seed medium. The culture is incubated at 28°C with shaking for 48 hours.[10]
-
Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out at 28°C with shaking for an extended period (typically 6-8 days).[10]
-
Extraction: The fermentation broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract is redissolved in a suitable solvent like methanol (B129727) for analysis.
Quantification of this compound by HPLC
Objective: To accurately measure the concentration of this compound in fermentation extracts.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water is commonly used.[10]
-
Detection: this compound is typically detected by its UV absorbance at 254 nm.[5][10]
-
Quantification: The concentration of AP-3 is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified AP-3 standard.
Visualizing the Biosynthetic Landscape
Diagrams are indispensable tools for visualizing the complex molecular processes involved in this compound biosynthesis.
This compound Biosynthetic Pathway
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for elucidating gene function in ansamitocin biosynthesis.
This guide provides a foundational understanding of the biosynthesis of this compound, integrating key data and methodologies to support ongoing research and development in this important area of natural product chemistry and biotechnology. The continued exploration of this pathway holds significant promise for the future of targeted cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Technical Guide to its Microtubule Depolymerizing Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ansamitocin P-3, a potent maytansinoid and macrocyclic antitumor antibiotic, exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the microtubule depolymerizing properties of this compound. It is designed to serve as a comprehensive resource for researchers in oncology, cell biology, and pharmacology, as well as professionals involved in the development of novel cancer therapeutics, including antibody-drug conjugates (ADCs).
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division.[2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[1][3]
This compound belongs to the maytansinoid family of natural products, which are known for their potent antimitotic activity.[4][5] While early clinical trials with maytansinoids were hampered by systemic toxicity, their high potency has led to a resurgence of interest as payloads for antibody-drug conjugates (ADCs), which offer targeted delivery to cancer cells.[6][7] this compound functions as a microtubule inhibitor, potently suppressing the proliferation of various cancer cell lines.[8] This document details the specific effects of this compound on microtubule integrity and function.
Mechanism of Action
This compound induces the depolymerization of microtubules, leading to a cascade of events that culminate in apoptotic cell death.[4][6] The primary mechanism involves the direct binding of this compound to tubulin.
Binding to Tubulin
This compound binds to purified tubulin, inducing conformational changes in the protein.[4][9] Studies have shown that its binding site is located on the β-tubulin subunit, partially overlapping with the vinblastine (B1199706) binding site.[3][4] This interaction is stabilized by hydrogen bonds and potentially weak halogen-oxygen interactions.[4][9] The binding of this compound to tubulin prevents the assembly of tubulin heterodimers into microtubules and actively promotes the disassembly of existing microtubules.[3][4]
Cellular Consequences of Microtubule Depolymerization
The disruption of the microtubule network by this compound has profound effects on cellular processes, particularly during mitosis.
-
Mitotic Arrest: this compound treatment leads to a potent disruption of both interphase and mitotic microtubules.[4][6] This prevents the formation of a functional mitotic spindle, causing chromosomes to fail to segregate properly.[4] In response to this defect, the spindle assembly checkpoint is activated, leading to an arrest of the cell cycle in the G2/M phase.[4][9] This is evidenced by an increase in the mitotic index and the accumulation of cells positive for phosphohistone-H3, a marker of mitosis.[4]
-
Activation of Spindle Checkpoint Proteins: The mitotic arrest induced by this compound is associated with the activation of key spindle checkpoint surveillance proteins, such as Mad2 and BubR1.[4][9] These proteins prevent the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, thus ensuring genomic stability.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[4] In the case of this compound, this process has been shown to be mediated by the p53 pathway.[4][6] The activation of p53 leads to an increased nuclear accumulation of p21, a cyclin-dependent kinase inhibitor, ultimately resulting in programmed cell death.[4][6]
Quantitative Data
The following tables summarize the quantitative data on the biological effects of this compound from published studies.
Table 1: In Vitro Cell Proliferation Inhibition by this compound [4][6][8][9][10]
| Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Adenocarcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| U937 | Histiocytic Lymphoma | 180 |
Table 2: Tubulin Binding and Mitotic Arrest Parameters for this compound [4][6][7][9][10][11]
| Parameter | Value | Cell Line |
| Dissociation Constant (Kd) for Tubulin | 1.3 ± 0.7 µM | N/A |
| Mitotic Index (at 50 pM) | 33 ± 0.8 % | MCF-7 |
| Mitotic Index (at 100 pM) | 44 ± 4 % | MCF-7 |
| Phosphohistone-H3 Positive Cells (at 50 pM) | 21 ± 0.5 % | MCF-7 |
| Phosphohistone-H3 Positive Cells (at 100 pM) | 29 ± 0.6 % | MCF-7 |
| G2/M Phase Cells (at 50 pM) | ~50% | MCF-7 |
| G2/M Phase Cells (at 100 pM) | ~70% | MCF-7 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the microtubule depolymerizing effects of this compound.
Cell Proliferation Assay (Sulforhodamine B Assay)[4]
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 100 nM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence Microscopy for Microtubule Integrity
This method visualizes the effects of this compound on the microtubule network.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 20 pM, 50 pM) for a suitable duration (e.g., 16-24 hours).
-
Fixation: Wash cells with PBS and fix with 3.7% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block non-specific antibody binding with 2% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at 37°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at 37°C in the dark.
-
DNA Staining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry[4][8]
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound (e.g., 20-100 pM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 1 mM EGTA).
-
Compound Addition: Add various concentrations of this compound or a vehicle control to the wells.
-
Initiation of Polymerization: Initiate microtubule polymerization by adding GTP (e.g., 1 mM final concentration) and incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The change in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves for different concentrations of this compound to the control to determine its inhibitory effect.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for immunofluorescence.
Caption: Signaling pathway of this compound-induced mitotic arrest.
Conclusion
This compound is a highly potent microtubule depolymerizing agent with significant antitumor activity. Its mechanism of action, involving direct binding to tubulin and subsequent disruption of microtubule dynamics, leads to mitotic arrest and p53-mediated apoptosis. The quantitative data underscore its picomolar potency in inhibiting cancer cell proliferation. The detailed experimental protocols provided herein offer a practical guide for researchers investigating this compound or other microtubule-targeting agents. The continued exploration of this compound, particularly in the context of antibody-drug conjugates, holds considerable promise for the development of more effective and targeted cancer therapies. Additionally, its ability to induce immunogenic cell death and mature dendritic cells suggests a potential role in combination with immunotherapy, opening new avenues for cancer treatment.[12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 7. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ansamitocin P-3 Fermentation Process Optimization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of Ansamitocin P-3 (AP-3) fermentation, a potent anti-tumor agent. The following sections outline strategies for enhancing AP-3 production by Actinosynnema pretiosum, including medium optimization, precursor feeding, and bioprocess parameter control.
Introduction to this compound and its Production
This compound, a maytansinoid antibiotic, is a microbial secondary metabolite with significant antitumor activity.[1][2] It is primarily produced by the actinomycete Actinosynnema pretiosum.[1][3] Due to its complex structure, microbial fermentation is the primary route for its production.[4] However, wild-type strains often exhibit low yields, making process optimization crucial for commercially viable production.[1][3][5] AP-3 serves as a key component, or "warhead," in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][3][4]
Strategies for Fermentation Optimization
Several strategies have been successfully employed to enhance the production of this compound. These include:
-
Medium Optimization: Tailoring the composition of the fermentation medium, including carbon and nitrogen sources, as well as inorganic salts, can significantly impact AP-3 yield.
-
Precursor and Substrate Feeding: Supplementing the fermentation with biosynthetic precursors or key substrates can direct metabolic flux towards AP-3 synthesis.
-
Bioprocess Parameter Control: Optimizing physical and chemical parameters such as pH, temperature, agitation, and dissolved oxygen levels is critical for robust microbial growth and product formation.
-
Metabolic and Genetic Engineering: Advanced techniques such as pathway engineering and the use of genome editing tools like CRISPR-Cas9 can be used to rationally design high-producing strains.[6][7]
The following sections provide detailed protocols and data for these optimization strategies.
Medium Optimization for Enhanced this compound Production
The composition of the fermentation medium is a critical factor influencing the yield of this compound. Optimization of carbon sources, nitrogen sources, and mineral salts has been shown to lead to significant improvements in production.
Carbon Source Optimization
Studies have shown that the choice of carbon source can dramatically affect AP-3 production. While glucose is a common carbon source for many microbial fermentations, fructose (B13574) has been identified as a more beneficial primary carbon source for AP-3 production by A. pretiosum.[1][8] The use of fructose can alleviate glucose repression, leading to a rearrangement of metabolic flux that favors the supply of biosynthetic precursors for secondary metabolism.[1] A combination of different carbon sources, such as fructose, glycerol (B35011), and soluble starch, has been shown to be effective.[1]
Table 1: Effect of Carbon Source Optimization on this compound Production
| Carbon Source(s) | Concentration (g/L) | This compound Titer (mg/L) | Fold Increase | Reference |
| Glucose-based medium (Control) | Not specified | ~16 | - | [1] |
| Fructose, Glycerol, Soluble Starch | 9.36, 26.79, 3.03 | 144 | 9 | [1] |
| Cane Molasses, Glycerol | 63.22, 22.91 | 111.9 | Not specified | [3] |
Nitrogen Source Optimization
The type and concentration of the nitrogen source also play a crucial role in AP-3 biosynthesis. Low concentrations of organic nitrogen have been found to significantly improve AP-3 production.[9][10] Economical nitrogen sources like cold-pressed soybean powder have been successfully used to develop cost-effective fermentation media.[3]
Table 2: Effect of Nitrogen Source Optimization on this compound Production
| Nitrogen Source | Concentration (g/L) | This compound Titer (mg/L) | Reference |
| Cold-pressed Soybean Powder | 3.29 | 111.9 (in combination with cane molasses and glycerol) | [3] |
Divalent Metal Ion Supplementation
The addition of divalent metal ions to the fermentation medium can enhance AP-3 production. Among various tested ions (Mn²⁺, Mg²⁺, Zn²⁺, Cu²⁺, and Co²⁺), Mg²⁺ was found to be the most effective.[11] The addition of Mg²⁺ enhanced the activities of key enzymes in the precursor synthesis pathway, such as methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[11]
Table 3: Effect of Mg²⁺ Supplementation on this compound Production
| Condition | This compound Titer (mg/L) | Fold Increase | Reference |
| Control | ~28.3 | - | [11] |
| Optimal Mg²⁺ addition | 85 | 3 | [11] |
Precursor and Substrate Feeding Strategies
Fed-batch strategies involving the feeding of precursors and substrates during fermentation can significantly boost AP-3 titers.
Precursor Feeding
The biosynthesis of this compound involves precursors such as 3-amino-5-hydroxybenzoic acid (AHBA) and a "glycolate" extender unit.[2][6] Overexpression of genes involved in the supply of these precursors has been shown to increase AP-3 production.[6] A rational fed-batch strategy combining precursor pathway engineering with substrate feeding has achieved high titers.[6]
Substrate and Supplement Feeding
Pulse feeding of carbon sources like fructose and supplements such as isobutanol has been demonstrated to enhance AP-3 production in a fed-batch fermentation process.[6] Additionally, supplementation with isobutanol, soybean oil, and vitamin B1 has been shown to markedly enhance AP-3 production in shake flask cultures.[3]
Table 4: Effect of Fed-Batch and Supplementation Strategies on this compound Production
| Strategy | Fed Substrates/Supplements | This compound Titer (mg/L) | Reference |
| Fed-batch with engineered strain | 15 g/L fructose and 1.64 g/L isobutanol (at 60, 96, and 120 hr) | 757.7 | [6] |
| Supplementation in shake flasks | Isobutanol, soybean oil, and vitamin B1 | 141 | [3] |
Bioprocess Parameter Optimization
Controlling bioprocess parameters is essential for maximizing AP-3 production. Dissolved oxygen (DO) is a key factor, as A. pretiosum is an aerobic bacterium.[4] The formation of mycelial pellets can increase broth viscosity and lead to a rapid decrease in DO levels.[4]
Enhancing Oxygen Supply
The use of oxygen vectors, such as soybean oil, can improve oxygen transfer in the fermentation broth and subsequently enhance AP-3 production.
Table 5: Effect of Oxygen Vector on this compound Production
| Oxygen Vector | Concentration | Addition Time | This compound Titer (mg/L) | % Increase | Reference |
| Control (no oxygen vector) | - | - | ~70.9 | - | [4] |
| Soybean Oil | 0.52% | 50 h | 106.04 | 49.48 | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments in the optimization of this compound fermentation.
Protocol 1: Inoculum Preparation for Actinosynnema pretiosum
-
Strain Maintenance: Maintain Actinosynnema pretiosum on a suitable agar (B569324) medium, such as YMG agar.
-
Seed Culture: Inoculate a loopful of spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., glucose 10 g/L, yeast extract 5 g/L, peptone 10 g/L, glycerol 10 g/L, pH 7.4).[5]
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48 hours.[3]
-
Second Stage Seed Culture: Transfer 0.5 mL of the first stage seed culture into a fresh flask of seed medium and incubate for a further 24 hours under the same conditions.[5]
Protocol 2: Shake Flask Fermentation
-
Fermentation Medium: Prepare the desired fermentation medium in 250 mL Erlenmeyer flasks with a working volume of 50 mL.
-
Inoculation: Inoculate the fermentation medium with the seed culture at a volume ratio of 1% (v/v).[5]
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 8 days.[3][5]
-
Sampling: Withdraw samples at regular intervals for analysis of biomass and this compound concentration.
Protocol 3: this compound Extraction and Quantification
-
Sample Preparation: Centrifuge 1 mL of the fermentation broth at 12,000 rpm for 5 minutes.[3]
-
Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Solvent Evaporation and Reconstitution: Evaporate the organic solvent and redissolve the residue in 1 mL of methanol.[3]
-
Quantification by HPLC: Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a specified wavelength.
-
Standard: Use a purified this compound standard for calibration.
-
-
Quantification by LC-MS/MS: For higher sensitivity and specificity, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.[12]
Signaling Pathways and Regulatory Networks
The biosynthesis of this compound is regulated by complex signaling pathways. Understanding these pathways can provide targets for genetic engineering to further enhance production.
CrsRK Two-Component System
A novel two-component system, designated CrsRK, has been identified in A. pretiosum. The response regulator, CrsR, positively regulates AP-3 biosynthesis.[2] Deletion of the crsR gene leads to a drastic decrease in AP-3 production.[2] This system appears to operate independently of other regulatory systems, suggesting that AP-3 synthesis is fine-tuned through parallel signaling pathways.[2]
AdpA_1075 Global Regulator
The AdpA family regulator, AdpA_1075, pleiotropically links morphological differentiation to ansamitocin biosynthesis.[2] It positively regulates ansamitocin production by directly controlling the expression of asm28.[2]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for fermentation optimization and the biosynthetic pathway of this compound.
Conclusion
The optimization of the this compound fermentation process is a multi-faceted endeavor that requires a systematic approach. By carefully selecting and optimizing medium components, implementing rational feeding strategies, and controlling key bioprocess parameters, it is possible to achieve significant enhancements in AP-3 production. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of this important anti-tumor agent. Further improvements in AP-3 titers can be anticipated through the application of advanced metabolic engineering and synthetic biology approaches, guided by a deeper understanding of the regulatory networks governing its biosynthesis.
References
- 1. Process optimization with alternative carbon sources and modulation of secondary metabolism for enhanced this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium | Semantic Scholar [semanticscholar.org]
- 10. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Ansamitocin P-3 Purification from Fermentation Broth
Introduction
Ansamitocin P-3, a potent anti-tumor maytansinoid, is a crucial component in the development of Antibody-Drug Conjugates (ADCs).[1] Its production, typically through fermentation by microorganisms such as Actinosynnema pretiosum, presents a significant challenge in downstream processing due to the complexity of the fermentation broth.[1][2] This application note provides a detailed protocol for the extraction and purification of this compound to a high level of purity, suitable for pharmaceutical applications. The methodologies described herein are compiled from established research and are intended for researchers, scientists, and drug development professionals.
The purification process is critical as even trace impurities can impact the biological activity and safety of the final therapeutic product.[1] The following protocols outline a multi-step approach involving solvent extraction and various chromatographic techniques to achieve high-purity this compound.
Overall Purification Workflow
The purification of this compound from the fermentation broth is a multi-step process designed to isolate the target molecule from a complex mixture of cellular components and other metabolites.[1] The general workflow begins with the extraction of this compound from the fermentation broth, followed by a series of chromatographic steps to achieve high purity, and concludes with a final crystallization step.
Caption: Overall workflow for this compound purification.
Experimental Protocols
Fermentation of Actinosynnema pretiosum
The production of this compound begins with the fermentation of Actinosynnema pretiosum. While various media compositions and fermentation conditions can be employed, a typical process involves submerged culture to enhance yield.
-
Microorganism: Actinosynnema pretiosum
-
Fermentation Conditions: Submerged culture in a suitable fermentation medium. The composition of the medium can be optimized for cost-effectiveness and yield, with some studies exploring the use of low-cost substrates like cane molasses and cold-pressed soybean powder.[3] The fermentation is typically carried out for a specific duration to achieve optimal titers of this compound.[3]
Extraction of this compound
The initial step in purification is the extraction of this compound from the fermentation broth. This is commonly achieved using solvent extraction.
-
Protocol:
-
Adjust the pH of the fermentation broth to a neutral or slightly alkaline range to ensure this compound is in a non-ionized form, facilitating its extraction into an organic solvent.
-
Extract the broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or toluene.[4] The choice of solvent can impact extraction efficiency.
-
Separate the organic phase containing this compound from the aqueous phase.
-
Repeat the extraction process on the aqueous phase to maximize the recovery of the target compound.
-
Pool the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Chromatographic Purification
A series of chromatographic steps are employed to purify this compound from the crude extract. The choice and sequence of these steps are crucial for achieving high purity.
A preliminary chromatographic step using a macroporous resin can be effective for initial cleanup and concentration.
-
Protocol:
-
Dissolve the crude extract in a suitable solvent.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with a low-polarity solvent to remove non-polar impurities.
-
Elute the adsorbed this compound using an organic solvent or a gradient of organic solvents.[5]
-
Collect the fractions containing this compound and concentrate them.
-
Further purification can be achieved using normal-phase column chromatography with stationary phases like silica gel or neutral alumina.[1]
-
Stationary Phase: Silica gel or neutral alumina.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. A gradient elution may be employed to effectively separate this compound from other closely related compounds.
-
Protocol:
-
Pack a column with the chosen stationary phase and equilibrate it with the mobile phase.
-
Load the concentrated extract from the previous step onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions using a suitable analytical technique (e.g., TLC or HPLC) to identify those containing pure this compound.
-
Pool the pure fractions and concentrate them.
-
For achieving pharmaceutical-grade purity, high-performance liquid chromatography (HPLC) or high-performance counter-current chromatography (HPCCC) is often employed.[2]
-
HPLC Protocol (Reversed-Phase):
-
Column: C8 or C18 reversed-phase column.[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a modifier like trifluoroacetic acid (TFA).[4]
-
Detection: UV detection at an appropriate wavelength (e.g., 252 nm).[4]
-
Procedure: Inject the partially purified this compound onto the HPLC column and perform isocratic or gradient elution to separate the target compound. Collect the peak corresponding to this compound.
-
-
HPCCC Protocol:
-
Two-Phase Solvent System: A common system is hexane-ethyl acetate-methanol-water.[2] One study successfully used a ratio of 0.6:1:0.6:1 (v/v/v/v).[2]
-
Procedure: The crude sample is subjected to HPCCC, and the fractions containing high-purity this compound are collected. This technique has been shown to yield high purity product in a relatively short time.[2]
-
Caption: Chromatographic purification workflow for this compound.
Crystallization
The final step to obtain highly pure this compound is crystallization.
-
Protocol:
-
Dissolve the purified this compound from the final chromatography step in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Data Presentation
The following table summarizes quantitative data from a study on the purification of this compound using HPCCC.
| Parameter | Value | Reference |
| Starting Material | 160 mg crude sample | [2] |
| Purification Method | High-Performance Counter-Current Chromatography (HPCCC) | [2] |
| Solvent System | Hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) | [2] |
| Yield | 28.8 mg | [2] |
| Purity | 98.4% | [2] |
| Processing Time | < 80 minutes | [2] |
Another patented method reports achieving a purity of over 95% using a combination of resin adsorption and reversed-phase HPLC.[5]
Conclusion
The purification of this compound from fermentation broth is a challenging but essential process for its use in pharmaceutical applications. The protocol outlined in this application note, which combines solvent extraction with multiple chromatographic steps, provides a robust framework for obtaining high-purity this compound. The specific choice of techniques and their optimization will depend on the scale of production and the desired final purity. The use of advanced techniques like HPCCC can significantly improve the efficiency of the purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2001077360A2 - Methods for ansamitocin production - Google Patents [patents.google.com]
- 5. CN117597450A - Purification method of anthyricin P-3 - Google Patents [patents.google.com]
Application Note: Analysis and Purification of Ansamitocin P-3 by High-Performance Liquid Chromatography
Introduction
Ansamitocin P-3, a potent maytansinoid and microtubule-inhibiting agent, is a critical component in the development of Antibody-Drug Conjugates (ADCs).[1] Its production, typically through fermentation of microorganisms like Actinosynnema pretiosum, yields a complex mixture requiring robust purification and analytical methods to ensure high purity for pharmaceutical applications.[1] This document provides detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis and purification of this compound.
Analytical HPLC Method for this compound
Accurate quantification of this compound during production and purification is crucial. The following methods are suitable for the routine analysis of this compound.
Table 1: HPLC Analysis Parameters for this compound
| Parameter | Method 1 | Method 2 (LC/MS/MS) |
| HPLC System | Agilent 1260 or equivalent | LC/MS/MS System |
| Column | Shim-pack GIST C18 (250 x 4.6 mm, 5 µm)[2] | Betabasic C8 (50 x 2.1 mm, 5 µm)[3] |
| Mobile Phase | 70% Methanol in Water[2] | Isocratic: 70% Acetonitrile / 0.9% Formic Acid[3] |
| Flow Rate | 0.8 mL/min[2] | Not specified, but eluent split 5% to MS |
| Column Temp. | 25°C[2] | Not specified |
| Detection | PDA Detector at 254 nm[2] | ESI-MS/MS in MRM mode[3] |
| Injection Vol. | Not specified | Not specified |
| Sample Prep. | Fermentation broth diluted with ethanol (B145695) or acetonitrile, centrifuged, and supernatant collected.[4] | Plasma samples extracted with ethyl acetate (B1210297).[3] |
| MS/MS Transition | N/A | m/z 635.2 -> 547.2[3] |
Experimental Protocols
Protocol 1: Analytical HPLC Analysis of this compound
This protocol is intended for the quantification of this compound in fermentation broth or in-process samples.
1. Materials and Reagents:
-
This compound standard (≥90% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Sample vials
-
Syringe filters (0.22 µm)
2. Equipment:
-
HPLC system with a PDA detector
-
C18 reverse-phase column (e.g., Shim-pack GIST C18, 250 x 4.6 mm, 5 µm)
-
Sonicator
-
Centrifuge
3. Sample Preparation:
-
For fermentation broth, dilute the sample with an equal volume of ethanol or acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cell debris and precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method:
-
Equilibrate the Shim-pack GIST C18 column with the mobile phase (70% Methanol in Water) at a flow rate of 0.8 mL/min until a stable baseline is achieved.[2]
-
Set the column temperature to 25°C.[2]
-
Set the PDA detector to monitor at 254 nm.[2]
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of this compound and any related impurities.
-
For quantification, create a calibration curve using a series of known concentrations of the this compound standard.
Purification Strategies for this compound
The purification of this compound from fermentation broth is a multi-step process designed to remove a wide range of impurities.[1] A general workflow involves extraction followed by one or more chromatographic steps.
Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Protocol 2: Preparative Purification of this compound using HPCCC
High-Performance Counter-Current Chromatography (HPCCC) is an effective method for the preparative isolation of this compound from a crude extract.[5]
1. Materials and Reagents:
-
Crude this compound extract (from solvent extraction and initial column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
2. Equipment:
-
Preparative High-Performance Counter-Current Chromatography (HPCCC) system
-
Fraction collector
-
Rotary evaporator
3. HPCCC Method:
-
Solvent System Preparation: Prepare the two-phase solvent system of hexane-ethyl acetate-methanol-water in a ratio of 0.6:1:0.6:1 (v/v/v/v).[5] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate.
-
System Equilibration:
-
Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).
-
Pump the mobile phase (the lower phase of the solvent system) through the column at the desired flow rate until the system is equilibrated (hydrodynamic equilibrium is reached).
-
-
Sample Preparation: Dissolve the crude this compound sample (e.g., 160 mg) in a small volume of the biphasic solvent system.[5]
-
Injection and Separation: Inject the prepared sample into the HPCCC system.
-
Fraction Collection: Collect fractions as the mobile phase elutes from the column. Monitor the effluent using a UV detector.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC (Protocol 1) to identify those containing high-purity this compound. Pool the desired fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound. A reported yield is 28.8 mg of this compound with a purity of 98.4% from a 160 mg crude sample in under 80 minutes.[5]
Table 2: Preparative HPCCC Parameters for this compound Purification
| Parameter | Value |
| Technique | High-Performance Counter-Current Chromatography (HPCCC) |
| Solvent System | Hexane-Ethyl Acetate-Methanol-Water (0.6:1:0.6:1, v/v/v/v)[5] |
| Sample Loading | 160 mg crude sample[5] |
| Yield | 28.8 mg[5] |
| Purity | 98.4%[5] |
| Run Time | < 80 minutes[5] |
Logical Relationships in HPLC Method Development
The selection of HPLC parameters is a logical process aimed at achieving optimal separation and detection.
Caption: Key parameter relationships in HPLC method development.
References
- 1. nbinno.com [nbinno.com]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 5. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Performance Counter-Current Chromatography for Ansamitocin P-3 Purification
Introduction
Ansamitocin P-3, a potent anti-tumor maytansinoid, is a crucial component in the development of antibody-drug conjugates (ADCs).[1][2][3] Its effective isolation from the complex fermentation broth of microorganisms like Actinosynnema pretiosum presents a significant challenge.[1][4][5] High-Performance Counter-Current Chromatography (HPCCC) offers a robust and efficient solution for the preparative isolation and purification of this compound, overcoming the limitations of traditional chromatographic techniques that can lead to irreversible sample adsorption.[1][4] This application note details a validated HPCCC method for the rapid purification of this compound.
Key Advantages of HPCCC for this compound Purification:
-
High Recovery and Purity: The liquid-liquid partitioning nature of HPCCC minimizes sample loss, enabling high recovery of the target compound.
-
Speed and Efficiency: The described method allows for the purification of a significant amount of this compound in a relatively short time.[4]
-
Scalability: The principles of HPCCC allow for the method to be scaled up for larger-scale production.
Quantitative Data Summary
The following table summarizes the quantitative results from the preparative HPCCC separation of this compound from a crude sample of fermentation broth.[4]
| Parameter | Value |
| Initial Crude Sample Mass | 160 mg |
| Purified this compound Yield | 28.8 mg |
| Purity of this compound | 98.4% |
| Separation Time | < 80 minutes |
| Two-Phase Solvent System | Hexane-Ethyl Acetate-Methanol-Water |
| Solvent System Ratio (v/v/v/v) | 0.6:1:0.6:1 |
Experimental Protocols
This section provides a detailed methodology for the preparative isolation of this compound using HPCCC.
1. Materials and Reagents:
-
Crude extract from the fermentation broth of Actinosynnema pretiosum containing this compound.
-
Hexane (analytical grade)
-
Ethyl Acetate (analytical grade)
-
Methanol (analytical grade)
-
Water (deionized or distilled)
2. HPCCC Instrumentation:
-
A preparative High-Performance Counter-Current Chromatography system equipped with a suitable column.
-
A pump for solvent delivery.
-
A sample injection valve.
-
A fraction collector.
-
A UV-Vis detector for monitoring the eluent.
3. Preparation of the Two-Phase Solvent System:
-
Prepare the solvent system by mixing hexane, ethyl acetate, methanol, and water in a volume ratio of 0.6:1:0.6:1.[4]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate.
-
The two phases should be degassed before use to prevent bubble formation during the chromatographic run.
4. Sample Preparation:
-
Dissolve the crude extract (e.g., 160 mg) in a suitable volume of the two-phase solvent system for injection.[4]
5. HPCCC Operation:
-
Column Preparation: Fill the entire column with the stationary phase.
-
Equilibration: Pump the mobile phase into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
Sample Injection: Inject the prepared sample solution into the column.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals. Monitor the elution profile using the UV-Vis detector.
-
Analysis: The purity of the collected fractions containing this compound can be determined by High-Performance Liquid Chromatography (HPLC).[4] The structural identification can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectroscopy.[4]
Visualizations
This compound HPCCC Purification Workflow
Caption: Workflow for the purification of this compound using HPCCC.
References
- 1. nbinno.com [nbinno.com]
- 2. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative isolation and purification of anti-tumor agent this compound from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Protocol for the Conjugation of Ansamitocin P-3 Derivative to a Monoclonal Antibody
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of antibody-drug conjugates (ADCs).
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][2] Ansamitocin P-3, a highly potent maytansinoid, is an effective ADC payload that exerts its cytotoxic effect by inhibiting microtubule polymerization.[3][4][5] Upon binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][]
This document provides a detailed protocol for the conjugation of a thiol-containing this compound derivative to a monoclonal antibody via lysine (B10760008) side chains. The methodology involves a two-step process: first, the modification of the antibody with a bifunctional linker, followed by the conjugation of the cytotoxic payload to the linker. This protocol utilizes the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to connect the antibody's lysine residues to a thiol-derivatized this compound.
Mechanism of Action of this compound
The cytotoxic activity of the this compound ADC is initiated upon binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis.[2] Following trafficking to the lysosome, the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the active this compound payload into the cytoplasm. The released payload then binds to tubulin, preventing the polymerization of microtubules.[4][6] This disruption of the microtubule network leads to mitotic arrest and ultimately triggers programmed cell death (apoptosis).[6]
References
- 1. Biosynthetic Products ∣ Panlabs Biologics Inc. [panlabsbiologics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ansamitocin P-3 in an In Vitro Tubulin Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent maytansinoid, a class of microtubule-targeting agents that exhibit significant anti-proliferative activity.[1][2][3][4][5] Its mechanism of action involves the inhibition of microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[1][2][3][4] Specifically, this compound depolymerizes microtubules and has been found to bind to purified tubulin with a dissociation constant (Kd) of 1.3 ± 0.7 µM.[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro tubulin polymerization assay to characterize the effects of this compound.
Mechanism of Action Signaling Pathway
This compound exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to β-tubulin, a subunit of the microtubule-forming heterodimer, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][2][3] This interaction inhibits tubulin polymerization, leading to the depolymerization of existing microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, causing a mitotic arrest, which ultimately triggers p53-mediated apoptosis.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the biological activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Anti-proliferative Activity) | MCF-7 | 20 ± 3 pM | [1][2][4] |
| HeLa | 50 ± 0.5 pM | [1][2][4] | |
| EMT-6/AR1 | 140 ± 17 pM | [1][2][4] | |
| MDA-MB-231 | 150 ± 1.1 pM | [1][2][4] | |
| Dissociation Constant (Kd) | Purified Tubulin | 1.3 ± 0.7 µM | [1][2][3][4] |
| Inhibition of Tubulin Polymerization (IC50) | Bovine Brain Tubulin | ~3.4 x 10-6 M | [6] |
| Depolymerization of Polymerized Tubulin (EC50) | Bovine Brain Tubulin | ~3.8 x 10-6 M | [6] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is designed to monitor the effect of this compound on the polymerization of purified tubulin by measuring the change in optical density (turbidity) over time.
Materials:
-
Lyophilized >99% pure bovine tubulin
-
This compound
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (100 mM)
-
Glycerol
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice and use within one hour.
-
Prepare a 1 mM GTP working solution by diluting the 100 mM stock in General Tubulin Buffer.
-
Prepare a stock solution of this compound in DMSO. Subsequently, prepare serial dilutions in General Tubulin Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent effects.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
In each well of the microplate, add the following components in order:
-
General Tubulin Buffer (to adjust final volume)
-
Glycerol (to a final concentration of 10% v/v, optional polymerization enhancer)
-
This compound solution or vehicle control (DMSO).
-
Reconstituted tubulin (to a final concentration of ~1 mg/mL).
-
-
Mix gently by pipetting up and down.
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding GTP to each well to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm every minute for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time for each concentration of this compound and the vehicle control.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Troubleshooting and Considerations
-
High Background: Ensure this compound is fully dissolved in the assay buffer to avoid precipitation, which can increase turbidity. Run a control with the compound in buffer without tubulin to check for auto-absorbance.
-
Inconsistent Replicates: Ensure accurate and consistent pipetting, especially with viscous solutions like glycerol. Avoid introducing air bubbles into the wells.
-
No Polymerization in Control: Verify the activity of the purified tubulin and the concentration and purity of the GTP solution. Ensure the reaction temperature is maintained at 37°C.
-
Fluorescence-Based Assay: An alternative to the turbidity assay is a fluorescence-based method, which often uses a fluorescent reporter that preferentially binds to polymerized tubulin.[7][8] This can offer increased sensitivity. The general protocol is similar, with the substitution of a fluorescence plate reader for the spectrophotometer and the inclusion of the fluorescent dye in the reaction mixture.
By following these detailed protocols and considering the provided data, researchers can effectively utilize the in vitro tubulin polymerization assay to investigate the inhibitory effects of this compound and other potential microtubule-targeting agents.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 3. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antitubulin activities of ansamitocins and maytansinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Semi-synthesis of DM1 and DM4 from Ansamitocin P-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, are highly effective cytotoxic payloads for antibody-drug conjugates (ADCs). DM1 (emtansine) and DM4 (ravtansine) are two prominent maytansinoid derivatives used in clinically approved and investigational ADCs.[1][2] Their semi-synthesis originates from Ansamitocin P-3, a natural product fermented from microorganisms like Actinosynnema pretiosum.[3] This document provides detailed protocols for the semi-synthesis of DM1 and DM4 from this compound, including the key intermediate step of producing maytansinol (B1676226). The protocols are supplemented with quantitative data and workflow visualizations to aid researchers in the development of maytansinoid-based therapeutics.
Chemical Structures
The semi-synthesis involves the conversion of this compound to maytansinol, which is then esterified to produce the disulfide precursors of DM1 and DM4, followed by a final reduction to yield the active thiol-containing payloads.
Experimental Protocols
Protocol 1: Synthesis of Maytansinol from this compound
This protocol describes the reductive cleavage of the C-3 ester of this compound to yield maytansinol.[4][5]
Materials:
-
This compound mixture (e.g., containing P-2, P-3, and P-4)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LAH)
-
Dry Ice/Acetone bath
-
2N Hydrochloric Acid (HCl)
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Nitrogen gas supply
Procedure:
-
Dissolve 15.0 g of the Ansamitocin mixture in 800 mL of dry THF in a reaction vessel under a dry nitrogen atmosphere.
-
Cool the solution to -50°C using a dry ice-acetone bath.
-
Carefully add 13.0 g of LAH in a single portion to the cooled solution.
-
Stir the mixture at a temperature between -50°C and -22°C for 2 hours.
-
At -28°C, add an additional 3 g of LAH and continue stirring for another 80 minutes between -28°C and -22°C.
-
Cool the reaction mixture back to -50°C and cautiously add 750 mL of 2N HCl dropwise to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate three times (2.6 L, 1.6 L, and 0.8 L).
-
Pool the organic extracts and wash twice with 100 mL of saturated aqueous sodium chloride solution.
-
Dry the organic layer over 250 g of anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude residue (approximately 13.6 g).
-
Purify the crude product by silica gel column chromatography, eluting with an ethyl acetate-water (98.5:1.5, v/v) mixture.
-
Collect fractions and monitor by an appropriate method (e.g., TLC). Combine fractions containing the desired product.
-
Evaporate the solvent from the pooled fractions and dry the residue in vacuo to yield pure maytansinol.
Protocol 2: Semi-synthesis of DM1
This protocol involves a two-step process starting from maytansinol: esterification to form a disulfide-containing precursor (DM1-SMe), followed by reduction to the final thiol product, DM1.
Step 2a: Synthesis of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (DM1-SMe)
Materials:
-
Maytansinol
-
N-methyl-N-(3-methyldithiopropanoyl)-L-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
Zinc Chloride (ZnCl₂), 1 M solution in diethyl ether
Procedure:
-
In a reaction vessel under an argon atmosphere, dissolve maytansinol and N-methyl-N-(3-methyldithiopropanoyl)-L-alanine in dichloromethane.
-
While stirring, add a solution of DCC in dichloromethane.
-
After 1 minute, add a catalytic amount of 1 M ZnCl₂ in diethyl ether.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, filter the reaction mixture to remove dicyclohexylurea (DCU).
-
Purify the filtrate by chromatography to isolate DM1-SMe.
Step 2b: Reduction of DM1-SMe to DM1
Materials:
-
N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (DM1-SMe)
-
Dithiothreitol (B142953) (DTT)
-
Ethyl acetate
-
Potassium phosphate (B84403) buffer (pH 7.5 and pH 6.0)
-
EDTA
Procedure:
-
Dissolve DM1-SMe in a mixture of ethyl acetate and methanol under an argon atmosphere.
-
Add a solution of DTT in 0.05 M potassium phosphate buffer (pH 7.5) containing 2 mM EDTA.
-
Stir the reaction at room temperature for approximately 3 hours, monitoring by HPLC.
-
Once the reaction is complete, add 0.2 M potassium phosphate buffer (pH 6.0) containing 2 mM EDTA.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Evaporate the solvent to yield the crude thiol-containing maytansinoid, DM1.
-
Purify the crude product by HPLC.[6]
Protocol 3: Semi-synthesis of DM4
Similar to DM1, the synthesis of DM4 from maytansinol proceeds through a disulfide intermediate (DM4-SMe).
Step 3a: Synthesis of N2'-deacetyl-N2'-(4-methyl-4-methyldithio-1-oxopentyl)maytansine (L-DM4-SMe)
Materials:
-
Maytansinol
-
N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine
-
Dicyclohexylcarbodiimide (DCC)
-
Zinc Chloride (ZnCl₂), 1 M solution in diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Dissolve maytansinol (e.g., 25 mg, 0.044 mmol) and N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine (e.g., 42.0 mg, 0.177 mmol) in 3 mL of dichloromethane under an argon atmosphere with magnetic stirring.
-
Add a solution of DCC (e.g., 57.1 mg, 0.277 mmol) in 0.67 mL of dichloromethane.
-
After 1 minute, add 1 M ZnCl₂ in diethyl ether (e.g., 0.03 mL, 0.03 mmol).
-
Stir the mixture for 2 hours.
-
Pour the reaction mixture into a separatory funnel, add 40 mL of ethyl acetate, and wash twice with 20 mL portions of 50 mM potassium phosphate buffer (pH 6.0), followed by one wash with 12 mL of saturated sodium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent by rotary evaporation to yield the crude product, which can be used in the next step or purified by HPLC.
Step 3b: Reduction of L-DM4-SMe to DM4
Materials:
-
N2'-deacetyl-N2'-(4-methyl-4-methyldithio-1-oxopentyl)maytansine (L-DM4-SMe)
-
Dithiothreitol (DTT)
-
Appropriate buffer and solvent system for purification
Procedure:
-
The disulfide bond in L-DM4-SMe is reduced using a reagent such as dithiothreitol (DTT).[6]
-
The resulting thiol-containing L-aminoacyl maytansinoid, DM4, is then purified by HPLC, typically using a cyano-bonded column.
Quantitative Data Summary
The following tables summarize key quantitative data related to the semi-synthesis of maytansinol, DM1, and DM4.
Table 1: Synthesis of Maytansinol from this compound
| Parameter | Value | Reference |
| Starting Material | 15.0 g Ansamitocin mixture | [4] |
| Reducing Agent | 16.0 g Lithium Aluminum Hydride | [4] |
| Solvent | 800 mL Anhydrous THF | [4] |
| Reaction Temperature | -50°C to -22°C | [4] |
| Reaction Time | ~3.3 hours | [4] |
| Purification Method | Silica Gel Column Chromatography | [4] |
| Yield of Maytansinol | 7.25 g | [4] |
Table 2: Semi-synthesis of DM1 from Maytansinol
| Step | Key Reagents | Typical Yield | Reference |
| Esterification (Maytansinol to DM1-SMe) | N-methyl-N-(3-methyldithiopropanoyl)-L-alanine, DCC, ZnCl₂ | ~45-50% (crude) | [6] |
| Reduction (DM1-SMe to DM1) | Dithiothreitol (DTT) | High conversion | [5][6] |
Table 3: Semi-synthesis of DM4 from Maytansinol
| Step | Key Reagents | Typical Yield | Reference |
| Esterification (Maytansinol to L-DM4-SMe) | N-methyl-N-(4-methyl-4-methyldithio-1-oxopentyl)-L-alanine, DCC, ZnCl₂ | Not specified | |
| Reduction (L-DM4-SMe to DM4) | Dithiothreitol (DTT) | High conversion | [6] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the semi-synthesis of maytansinol, DM1, and DM4.
Caption: Workflow for the synthesis of maytansinol from this compound.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 4. prepchem.com [prepchem.com]
- 5. US7301019B2 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 6. METHOD OF ACYLATING MAYTANSINOL WITH CHIRAL AMINO ACIDS - Patent 1913002 [data.epo.org]
Application Notes and Protocols for the Analytical Determination of Ansamitocin P-3 Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ansamitocin P-3 is a potent macrocyclic lactam belonging to the maytansinoid family of compounds, known for its significant antitumor activity.[1] It is a key component in the development of antibody-drug conjugates (ADCs). The purity of this compound is a critical quality attribute that can impact its efficacy and safety. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.
These application notes provide detailed protocols for the determination of this compound purity using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a protocol for performing forced degradation studies to establish a stability-indicating method is described.
Analytical Methods for Purity Determination
A combination of chromatographic techniques is recommended for the comprehensive purity assessment of this compound. HPLC and UPLC are powerful methods for separating and quantifying impurities, while LC-MS is invaluable for the identification of unknown impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is suitable for the routine quality control of this compound to determine its purity and quantify related substances. A gradient elution is employed to ensure the separation of potential impurities with varying polarities.
Experimental Protocol:
a) Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., Shim-pack GIST C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard and sample
-
Volumetric flasks, pipettes, and vials
b) Chromatographic Conditions:
| Parameter | Value |
| Column | Shim-pack GIST C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
c) Sample Preparation:
-
Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
d) Data Analysis:
-
Calculate the percentage purity of this compound using the area normalization method.
-
Identify and quantify any impurities by comparing their retention times and UV spectra with those of known related substances, if available.
Workflow for HPLC Purity Determination
Caption: Workflow for this compound purity determination by HPLC.
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Purity Analysis
UPLC offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening and in-process control.
Experimental Protocol:
a) Instrumentation and Materials:
-
UPLC system with a binary solvent manager, sample manager, column heater, and PDA or TUV detector.
-
Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).[1]
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Formic acid (UPLC grade)
-
This compound reference standard and sample
b) Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Table 2: UPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 7.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 70 | 30 |
| 10.0 | 70 | 30 |
c) Sample Preparation:
-
Prepare standard and sample solutions at a concentration of 0.1 mg/mL in acetonitrile.
d) Data Analysis:
-
Perform data analysis as described for the HPLC method.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.
Experimental Protocol:
a) Instrumentation and Materials:
-
LC-MS system comprising a UPLC or HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
The same column and mobile phases as the UPLC method can be used.
b) Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| LC Conditions | As per the UPLC method described above. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 635.2 for this compound[2] |
| Product Ion (m/z) | 547.2 for this compound[2] |
| Scan Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) |
c) Sample Preparation:
-
Prepare samples as for the UPLC method.
d) Data Analysis:
-
Analyze the mass spectra of the impurity peaks to determine their molecular weights.
-
Use fragmentation patterns (MS/MS) to aid in the structural elucidation of the impurities.
Forced Degradation Studies and Stability-Indicating Method Development
Forced degradation studies are essential to develop a stability-indicating analytical method that can separate the active pharmaceutical ingredient (API) from its degradation products.
Protocol for Forced Degradation:
Prepare solutions of this compound (e.g., 0.1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours).
After exposure, analyze the stressed samples using the developed UPLC method alongside a control (unstressed) sample. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.
Logical Flow for Forced Degradation and Method Validation
Caption: Workflow for forced degradation and stability-indicating method validation.
Data Presentation
The following table summarizes the key quantitative parameters for the analytical methods described.
Table 3: Summary of Analytical Method Parameters
| Parameter | HPLC Method | UPLC Method | LC-MS Method |
| Column Type | C18, 5 µm | C18, 1.8 µm | C18, 1.8 µm |
| Column Dimensions | 250 x 4.6 mm | 100 x 2.1 mm | 100 x 2.1 mm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.4 mL/min |
| Detection | PDA/UV (254 nm) | PDA/TUV (254 nm) | ESI-MS |
| Typical Run Time | 30 minutes | 10 minutes | 10 minutes |
| Primary Application | Routine QC, Purity | High-Throughput Analysis | Impurity Identification |
Potential Impurities of this compound
During production and storage, several related substances may be present as impurities. These include other ansamitocin analogues which differ in the acyl side chain at the C-3 position.[1]
Table 4: Potential Related Ansamitocin Impurities
| Compound | R Group at C-3 |
| Ansamitocin P-0 | -H |
| Ansamitocin P-1 | -COCH₃ |
| Ansamitocin P-2 | -COCH₂CH₃ |
| This compound | -COCH(CH₃)₂ |
| This compound' | -COCH₂CH₂CH₃ |
| Ansamitocin P-4 | -COCH₂CH(CH₃)₂ |
The developed chromatographic methods should be capable of separating these potential impurities from the main this compound peak. The relative retention times of these impurities should be determined using available reference standards.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive framework for the purity determination of this compound. The use of HPLC and UPLC allows for accurate and precise quantification of purity and related substances, while LC-MS facilitates the identification of unknown impurities. The implementation of forced degradation studies is crucial for the development of a robust and reliable stability-indicating method, ensuring the quality and consistency of this compound for its intended use in pharmaceutical development.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Ansamitocin P-3 Production
Welcome to the technical support center for Ansamitocin P-3 (AP-3) production. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of this potent antitumor agent from Actinosynnema pretiosum.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield in Batch Fermentation
Question: My Actinosynnema pretiosum culture is growing, but the AP-3 yield is significantly lower than expected. What are the initial steps to troubleshoot this?
Answer: Low AP-3 yield is a common challenge. Begin by systematically evaluating your fermentation conditions. The primary areas to investigate are the culture medium composition and the physical parameters of the fermentation.
Troubleshooting Steps:
-
Optimize the Carbon Source: The choice of carbon source is critical. While glucose supports good biomass, fructose (B13574) has been shown to significantly enhance AP-3 production, potentially by alleviating glucose repression of secondary metabolism.[1][2]
-
Recommendation: Substitute glucose with fructose as the main carbon source. A combination of fructose, glycerol, and soluble starch has proven effective.[1]
-
-
Evaluate Nitrogen Source: The concentration and type of nitrogen source can influence AP-3 biosynthesis. Some studies suggest that a relatively low concentration of organic nitrogen may improve production.[3] Economical sources like cold-pressed soybean powder have also been used successfully.[4]
-
Supplement with Precursors and Cofactors:
-
Isobutanol: The isobutyryl side chain of AP-3 is derived from isobutanol. Supplementing the medium with isobutanol can directly boost the availability of this precursor.[4][5]
-
Divalent Metal Ions: The addition of magnesium ions (Mg²⁺) has been shown to increase AP-3 production, potentially by enhancing the activity of key enzymes in the biosynthetic pathway.[6]
-
-
Improve Oxygen Supply: A. pretiosum is an aerobic bacterium, and poor oxygen availability can be a limiting factor.[7][8]
Issue 2: Reached a Plateau in Yield After Fermentation Optimization
Question: I've optimized my fermentation medium and conditions, but the AP-3 yield has plateaued. What advanced strategies can I employ for a significant improvement?
Answer: Once you have maximized yield through fermentation optimization, the next frontier is the genetic improvement of your production strain, Actinosynnema pretiosum. This involves metabolic engineering to enhance the flux towards AP-3 biosynthesis and remove metabolic bottlenecks.
Advanced Strategies:
-
Metabolic Engineering - Overexpression of Positive Regulators:
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Precursor Supply Pathways: Overexpressing gene clusters responsible for the synthesis of AP-3 precursors is a highly effective strategy.
-
Overexpression of the asm13-17 gene cluster enhances the supply of the glycolate (B3277807) unit.[10]
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Overexpression of asmUdpg increases the availability of the 3-amino-5-hydroxybenzoic acid (AHBA) precursor.[10]
-
-
Efflux Pumps: AP-3 can be toxic to the producing organism. Enhancing its export can relieve this self-toxicity and improve yield. Overexpression of specific efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805) has been shown to increase AP-3 production.[11]
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Strain Resistance: Another approach to combat self-toxicity is to increase the strain's resistance. Overexpression of FtsZ (APASM_5716), a bacterial target of AP-3, has been demonstrated to improve both resistance and final AP-3 titer.[12]
-
-
Metabolic Engineering - Inactivation of Competing Pathways:
-
Negative Regulators: Inactivating genes that divert precursors away from the AP-3 pathway can channel metabolic flux towards your product.
-
Competing Polyketide Synthases (PKS): Deleting gene clusters for other secondary metabolites can increase the pool of precursors available for AP-3 synthesis. For example, inactivating the T1PKS-15 gene cluster led to a 27% increase in production.[14]
-
-
Combined Approaches: The most dramatic improvements in yield are often achieved by combining multiple strategies. For instance, a mutant strain obtained through traditional mutagenesis can be further engineered by overexpressing key biosynthetic genes.[15][16] Similarly, combining precursor pathway engineering with a rational fed-batch strategy has led to very high titers.[10]
Quantitative Data Summary
The following tables summarize the reported improvements in this compound yield from various optimization strategies.
Table 1: Fermentation and Medium Optimization Strategies
| Strategy | Modification | Fold/Percent Increase | Final Titer (mg/L) | Reference |
| Carbon Source | Optimized medium with fructose, glycerol, and soluble starch | 9-fold increase | 144 | [1] |
| Oxygen Vector | Addition of 0.52% soybean oil at 50h | 49.48% increase | 106.04 | [7] |
| Metal Ion Addition | Optimal Mg²⁺ addition | 3.0-fold increase | 85 | [6] |
| Economical Medium | Optimized medium with cane molasses, glycerol, and soybean powder | - | 111.9 | [4] |
| Fed-Batch | Pulse feeding of fructose and isobutanol in an engineered strain | - | 757.7 | [10] |
Table 2: Metabolic Engineering and Strain Improvement Strategies
| Strategy | Genetic Modification | Fold/Percent Increase | Final Titer (mg/L) | Reference |
| Precursor Supply | Overexpression of asm13-17 | 1.94-fold increase | - | [10] |
| Precursor Supply | Overexpression of asm13-17 and asmUdpg | - | 680.5 | [10] |
| Gene Inactivation | Inactivation of asm25 | >2-fold increase | - | [5][13] |
| Competing Pathway | Inactivation of T1PKS-15 gene cluster | 27% increase | - | [14] |
| Efflux Engineering | Overexpression of efflux gene APASM_3193 | - | 330.6 | [11] |
| Strain Resistance | Overexpression of FtsZ (APASM_5716) | 31% increase | 327.37 | [12] |
| Combined Approach | Mutagenesis + Overexpression of asmUdpg & asm13-17 | - | 582.7 | [15] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Inactivation (e.g., asm25)
This protocol provides a general workflow for gene inactivation in A. pretiosum based on methodologies described in the literature.[5][13]
-
sgRNA Plasmid Construction:
-
Design a specific single-guide RNA (sgRNA) targeting the asm25 gene.
-
Synthesize and anneal the complementary sgRNA oligonucleotides.
-
Ligate the annealed sgRNA into a suitable CRISPR-Cas9 vector for Actinomycetes (e.g., pCRISPR-Cas9apre).
-
Verify the final plasmid by sequencing.
-
-
Preparation of A. pretiosum Protoplasts:
-
Grow A. pretiosum in a suitable liquid medium (e.g., TSB) to the exponential phase.
-
Harvest the mycelia by centrifugation and wash with a sucrose (B13894) solution.
-
Resuspend the mycelia in a lysozyme (B549824) solution to digest the cell wall and generate protoplasts.
-
Filter the protoplast suspension to remove mycelial fragments and wash with a transformation buffer.
-
-
Protoplast Transformation:
-
Mix the prepared protoplasts with the asm25-targeting CRISPR-Cas9 plasmid.
-
Add a polyethylene (B3416737) glycol (PEG) solution to facilitate DNA uptake.
-
Plate the transformation mixture onto a regeneration medium (e.g., R5 medium) and incubate until colonies appear.
-
-
Screening and Verification of Mutants:
-
Select colonies and culture them under antibiotic selection.
-
Isolate genomic DNA from the potential mutants.
-
Use PCR with primers flanking the target site to screen for the desired deletion or modification.
-
Confirm the gene inactivation by DNA sequencing of the PCR product.
-
-
Phenotypic Analysis:
-
Perform fermentation with the confirmed asm25-knockout strain and the wild-type strain.
-
Analyze the AP-3 production in both strains using High-Performance Liquid Chromatography (HPLC) to confirm the effect of the gene inactivation.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: A troubleshooting workflow for increasing this compound production.
Caption: Key metabolic targets for engineering the this compound pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. researchgate.net [researchgate.net]
- 10. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux identification and engineering for this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P‐3 production in <i>Actinosynnema… [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Low Yield in Ansamitocin P-3 Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low Ansamitocin P-3 (AP-3) fermentation yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during AP-3 fermentation experiments, offering potential causes and actionable solutions.
Issue 1: Consistently low or no AP-3 production despite viable cell growth.
-
Potential Cause: Suboptimal fermentation medium composition.
-
Troubleshooting Steps:
-
Carbon Source Optimization: The choice and concentration of the carbon source are critical. While glucose supports good biomass, fructose (B13574) has been shown to significantly enhance AP-3 production, potentially up to fourfold compared to glucose.[1] Consider replacing or supplementing glucose with fructose. Glycerol can also act as a beneficial co-substrate.[2]
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Nitrogen Source Concentration: High concentrations of organic nitrogen can inhibit AP-3 production.[3][4] A relatively low organic nitrogen concentration has been shown to upregulate the transcription of genes involved in precursor and ansamitocin biosynthetic pathways.[3][4] Evaluate and optimize the concentration of your nitrogen source, such as soybean meal or polypeptone.[5]
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Precursor Supplementation: The biosynthesis of AP-3 requires specific precursors. Supplementing the medium with isobutanol can enhance the supply of the isobutyryl side chain, leading to increased AP-3 yield.[6]
-
Divalent Metal Ion Addition: The addition of Mg2+ to the culture medium has been found to be effective in increasing AP-3 production, with one study reporting a 3.0-fold increase in titer.[7] This is attributed to the enhanced activities of methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[7]
-
Issue 2: Initial AP-3 production is observed, but the titer plateaus or decreases prematurely.
-
Potential Cause: Product inhibition or degradation.
-
Troubleshooting Steps:
-
Enhance Strain Resistance: AP-3 can be toxic to the producing organism, Actinosynnema pretiosum, by targeting the cell division protein FtsZ.[8] Overexpression of the FtsZ gene can improve the strain's resistance to AP-3, leading to higher yields.[8]
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Improve AP-3 Efflux: Efficient export of AP-3 out of the cell can alleviate product toxicity. Overexpression of identified efflux pump genes (e.g., APASM_2704, APASM_6861, APASM_3193, and APASM_2805) has been shown to increase AP-3 production.[9]
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Fed-Batch Strategy: A rational fed-batch strategy can maintain optimal nutrient levels and prolong the production phase. Pulse feeding of fructose and isobutanol during fermentation has resulted in significantly higher AP-3 titers.[10]
-
Issue 3: Inconsistent fermentation results between batches.
-
Potential Cause: Variability in inoculum quality or fermentation conditions.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent and healthy spore suspension or seed culture is used for inoculation.[5] Culture age, cell density, and morphology of the seed culture should be monitored and standardized.
-
Maintain Optimal Physical Parameters: Strictly control pH, temperature, and agitation speed throughout the fermentation process. The typical temperature for A. pretiosum cultivation is 28-30°C with shaking at 220 rpm.[5]
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Ensure Adequate Aeration: Dissolved oxygen is a critical factor. The formation of mycelial pellets can increase viscosity and limit oxygen transfer.[2] The use of oxygen vectors, such as soybean oil, can improve dissolved oxygen levels and has been shown to increase AP-3 yield by nearly 50%.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway of this compound?
A1: The biosynthesis of AP-3 begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), through the aminoshikimate pathway.[5] This is followed by the condensation with three propionate (B1217596) units and three acetate (B1210297) units, catalyzed by a type I polyketide synthase (PKS).[5] After several post-modification steps, the proansamitocin (B1237151) is converted into AP-3.[5]
Q2: Are there any known regulatory genes that can be targeted to improve AP-3 yield?
A2: Yes, several regulatory genes have been identified. The response regulator CrsR positively regulates AP-3 biosynthesis, and its deletion drastically decreases production.[5] The AdpA family regulator, AdpA_1075, also positively influences ansamitocin biosynthesis.[5]
Q3: How can metabolic engineering be applied to enhance AP-3 production?
A3: Metabolic engineering strategies include:
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Overexpression of key biosynthetic genes: Overexpressing genes in the AP-3 biosynthetic cluster, such as asmUdpg and asm13-17, has been shown to increase precursor supply and final product titer.[10][11]
-
Deletion of competing pathways: Inactivating competing polyketide synthase (PKS) gene clusters can redirect precursors towards AP-3 biosynthesis. For instance, the deletion of the T1PKS-15 gene cluster resulted in a 27% increase in AP-3 production.[12]
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CRISPR-Cas9 mediated gene editing: This tool can be used for precise genetic modifications, such as gene knockouts and promoter insertions, to optimize the metabolic flux towards AP-3 production.[6][12]
Q4: What are some recommended medium compositions for high-yield AP-3 fermentation?
A4: While optimal media can be strain-specific, several studies have reported high-yield media. For example, a medium containing cane molasses, glycerol, and cold-pressed soybean powder has been optimized to produce significant AP-3 titers.[13] Another study utilized a medium with fructose as the primary carbon source.[1] Supplementation with isobutanol, soybean oil, and vitamin B1 has also been shown to enhance production.[13]
Quantitative Data Summary
Table 1: Effect of Medium Components and Supplements on AP-3 Yield
| Component/Supplement | Control Condition | Modified Condition | Fold Increase in AP-3 Yield | Reference |
| Carbon Source | Glucose | Fructose | ~4 | [1] |
| Nitrogen Source | High Organic Nitrogen | Low Organic Nitrogen | Significant Improvement | [3][4] |
| Divalent Metal Ion | No Mg2+ addition | Optimal Mg2+ addition | 3 | [7] |
| Oxygen Vector | No soybean oil | 0.52% soybean oil | 1.49 | [2] |
| Precursor | No isobutanol | 40 mM isobutanol (in asm25 knockout) | >6 | [6] |
Table 2: Impact of Genetic Modifications on AP-3 Production
| Genetic Modification | Strain | AP-3 Titer (mg/L) | Fold Increase vs. Wild Type/Parent | Reference |
| Overexpression of asm13-17 and asmUdpg | Oasm13-17:asmUdpg | 680.5 | - | [10] |
| Random Mutation + Overexpression of asmUdpg & asm13-17 | M-asmUdpg:asm13-17 | 582.7 | - | [11] |
| Deletion of T1PKS-15 gene cluster | MD02 | ~365 | 1.27 | [12] |
| Overexpression of FtsZ | WXR-30 with FtsZ overexpression | 327.37 | 1.31 | [8] |
| Inactivation of asm25 | asm25 knockout | - | >2 | [6] |
Experimental Protocols
Protocol 1: this compound Fermentation
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Inoculum Preparation: Culture A. pretiosum on a suitable agar (B569324) medium (e.g., ISP2 or MS medium) at 30°C for spore production.[5] Inoculate a seed culture medium with a spore suspension or mycelia.[5] Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[5]
-
Fermentation: Transfer the seed culture to the fermentation medium.[5] Incubate at 28°C with shaking at 220 rpm for 144 hours or longer.[5]
-
Sampling and Analysis: Withdraw samples at regular intervals for analysis of biomass (dry cell weight) and AP-3 concentration.
Protocol 2: Quantification of this compound by HPLC
-
Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.[5] Centrifuge to separate the phases and collect the organic layer. Evaporate the solvent and redissolve the residue in methanol.
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HPLC Analysis: Analyze the extracted sample using a C18 column.[5] A common mobile phase is an acetonitrile-water gradient, with detection at 254 nm.[5] Quantify the AP-3 concentration by comparing the peak area to a standard curve.
Visualizations
Caption: A generalized workflow for this compound fermentation and analysis.
Caption: Troubleshooting logic for addressing low this compound yield.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Antitumor Agent this compound Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum [mdpi.com]
- 9. Efflux identification and engineering for this compound production in Actinosynnema pretiosum [agris.fao.org]
- 10. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of traditional mutation and metabolic engineering to enhance this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two strategies to improve the supply of PKS extender units for this compound biosynthesis by CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Carbon Source for Ansamitocin P-3 Production
Welcome to the technical support center for optimizing Ansamitocin P-3 (AP-3) production. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is low. Could the carbon source in my culture medium be the issue?
A1: Yes, the choice and concentration of the carbon source are critical factors significantly influencing AP-3 production. Different carbon sources can affect precursor availability and the regulation of secondary metabolism in Actinosynnema pretiosum. For instance, studies have shown that fructose (B13574) can be more beneficial for AP-3 production than glucose.[1][2][3] This is partly because fructose may alleviate the glucose repression of secondary metabolism.[1][2]
Q2: I am currently using glucose as the primary carbon source. What alternatives should I consider for better AP-3 yield?
A2: Several studies suggest that alternative carbon sources can significantly enhance AP-3 production.
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Fructose: Fructose has been identified as a superior carbon source to glucose for AP-3 production.[1][3] Using fructose as the major carbon source can lead to a rearrangement of metabolic flux, favoring the supply of biosynthetic precursors for AP-3.[1][2] In some cases, using fructose as the sole carbon source resulted in a fourfold increase in AP-3 yield compared to glucose.[3][4]
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Glycerol (B35011): Glycerol, especially in combination with other carbon sources like glucose or fructose, has been shown to enhance AP-3 production.[5][6][7] It can act as a delayed carbon source, providing nutrients for strain growth in the later stages of fermentation.[5]
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Soybean Oil: While primarily considered an oxygen vector, soybean oil can also serve as a carbon source, promoting strain differentiation and the secretion of secondary metabolites, leading to increased AP-3 production.[5]
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Cane Molasses: As a low-cost substrate, cane molasses has been successfully used to achieve high AP-3 titers.[2]
Q3: I'm observing poor cell growth, which is affecting my overall AP-3 production. How can the carbon source be optimized for biomass?
A3: While some carbon sources boost AP-3 production, they might not be optimal for cell growth. For instance, Actinosynnema mirum exhibits better biomass production in a glucose medium compared to other carbon sources.[3][4] A common strategy is to use a combination of carbon sources. For example, a synergistic effect has been observed with glucose and glycerol, where glucose supports initial growth and glycerol sustains the culture in the later phases.[5][6][7]
Q4: Can I use a combination of different carbon sources? If so, what ratios are recommended?
A4: Yes, using a combination of carbon sources is a highly effective strategy. Response surface methodology has been employed to optimize the concentrations of these sources. An optimized medium containing fructose (9.36 g/L), glycerol (26.79 g/L), and soluble starch (3.03 g/L) resulted in a nine-fold increase in AP-3 concentration, reaching 144 mg/L.[1][2] Another study found an optimized medium with cane molasses (63.22 g/L), glycerol (22.91 g/L), and cold-pressed soybean powder (3.29 g/L) yielded an AP-3 titer of 111.9 mg/L.[2][8]
Q5: My AP-3 production starts strong but then plateaus or declines. What could be the cause related to the carbon source?
A5: This phenomenon, often observed in batch cultures, can be due to the depletion of the primary carbon source and the accumulation of inhibitory byproducts. Glucose, for instance, is often rapidly consumed.[6] Supplementing the medium with a slower-metabolized carbon source like glycerol can provide sustained energy for AP-3 biosynthesis during the stationary phase.[5][6] Fed-batch strategies, where a concentrated carbon source is fed during the fermentation, can also help maintain productivity. A rational fed-batch strategy with fructose and isobutanol has achieved an AP-3 production level of 757.7 mg/L.[9]
Quantitative Data Summary
The following tables summarize the impact of different carbon sources and their optimized concentrations on this compound production.
Table 1: Comparison of Different Carbon Sources on AP-3 Production
| Carbon Source(s) | Producing Strain | AP-3 Yield | Key Findings | Reference |
| Fructose, Glycerol, Soluble Starch | Actinosynnema pretiosum | 144 mg/L | Fructose was a key factor in increasing AP-3 production. | [1][2] |
| Cane Molasses, Glycerol | Actinosynnema pretiosum | 111.9 mg/L | Low-cost substrates can be effectively used for high-yield production. | [2][8] |
| Fructose (sole source) | Actinosynnema mirum | ~4-fold higher than glucose | Fructose stimulates key genes in the secondary metabolism pathways. | [3][4] |
| Glucose and Glycerol | Actinosynnema pretiosum | ~3-fold higher than glucose alone | Synergistic effect observed, with glycerol increasing PGM activity. | [7] |
| Soybean Oil (as oxygen vector and carbon source) | A. pretiosum strain B24-13 | 106.04 mg/L | 49.48% improvement compared to control without an oxygen vector. | [5] |
Table 2: Optimized Medium Compositions for Enhanced AP-3 Production
| Component | Concentration | Strain | Resulting AP-3 Titer | Reference |
| Fructose | 9.36 g/L | Actinosynnema pretiosum | 144 mg/L | [1][2] |
| Glycerol | 26.79 g/L | |||
| Soluble Starch | 3.03 g/L | |||
| Cane Molasses | 63.22 g/L | Actinosynnema pretiosum | 111.9 mg/L | [2][8] |
| Glycerol | 22.91 g/L | |||
| Cold-pressed Soybean Powder | 3.29 g/L | |||
| Soybean Oil | 0.52% (v/v) | A. pretiosum strain B24-13 | 106.04 mg/L | [5] |
Experimental Protocols
Protocol 1: Single-Factor Experimental Design for Carbon Source Screening
This protocol outlines a method for screening various carbon sources to determine their effect on AP-3 production.
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Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary nutrients except the carbon source. A typical basal medium might contain: corn steep liquor, (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O, and trace elements, with pH adjusted to 7.0.
-
Prepare Carbon Source Solutions: Prepare sterile stock solutions of the carbon sources to be tested (e.g., glucose, fructose, glycerol, soluble starch, cane molasses) at a high concentration (e.g., 200 g/L).
-
Inoculation: Inoculate the production strain (Actinosynnema pretiosum) into a seed culture medium and incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours.
-
Fermentation: Add a specific volume of the seed culture to the basal fermentation medium. Supplement individual flasks with different carbon sources to a final concentration of, for example, 20 g/L.
-
Incubation: Incubate the fermentation flasks at 28°C, 220 rpm for 7-10 days.
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours).
-
Biomass Determination: Measure the dry cell weight (DCW).
-
AP-3 Quantification: Extract AP-3 from the culture broth and quantify using High-Performance Liquid Chromatography (HPLC).
-
Residual Carbon Source Analysis: Determine the concentration of the remaining carbon source in the supernatant.
-
-
Data Evaluation: Compare the AP-3 yield, productivity, and biomass for each carbon source to identify the most promising candidates.
Protocol 2: Response Surface Methodology (RSM) for Optimizing Carbon Source Concentrations
This protocol is for optimizing the concentrations of the most effective carbon sources identified in Protocol 1.
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Experimental Design: Use a statistical software package to design a central composite design (CCD) or Box-Behnken design (BBD) experiment. The independent variables will be the concentrations of the selected carbon sources (e.g., fructose, glycerol, and soluble starch). The dependent variable (response) will be the AP-3 concentration.
-
Medium Preparation and Fermentation: Prepare fermentation media with varying concentrations of the selected carbon sources as dictated by the experimental design. Perform the fermentation and AP-3 quantification as described in Protocol 1.
-
Statistical Analysis: Analyze the experimental data using the statistical software. Fit the data to a second-order polynomial equation to describe the relationship between the variables and the response.
-
Model Validation: Determine the statistical significance of the model and individual terms using ANOVA.
-
Optimization: Use the model to predict the optimal concentrations of the carbon sources that will result in the maximum AP-3 production.
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Verification: Conduct a validation experiment using the predicted optimal concentrations to confirm the model's accuracy.
Visualizations
Caption: Experimental workflow for carbon source optimization.
Caption: Simplified metabolic pathways for AP-3 production.
References
- 1. Process optimization with alternative carbon sources and modulation of secondary metabolism for enhanced this compound production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ansamitocin P-3 Biosynthesis and Metal Ion Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of metal ions on Ansamitocin P-3 (AP-3) biosynthesis by Actinosynnema pretiosum.
Troubleshooting Guides
This section addresses common issues encountered during fermentation experiments aimed at optimizing AP-3 production, with a focus on the role of metal ions.
Problem 1: Low AP-3 Yield
Possible Cause: Suboptimal concentrations of essential metal ions in the fermentation medium.
Troubleshooting Steps:
-
Verify Magnesium Concentration: Magnesium ions (Mg²⁺) have been demonstrated to significantly enhance AP-3 production. The optimal concentration is crucial for maximizing yield.
-
Recommendation: Supplement the fermentation medium with MgSO₄·7H₂O to achieve a final concentration of 3.0 g/L. This has been shown to increase AP-3 production by up to 3-fold.[1]
-
-
Analyze Trace Metal Composition: Other divalent metal ions can influence AP-3 biosynthesis, though their effects are less pronounced than Mg²⁺.
-
Recommendation: Ensure your basal medium contains adequate, but not excessive, concentrations of other trace metals. While specific optimal concentrations for other ions in conjunction with high Mg²⁺ are not well-documented, typical fermentation media for actinomycetes provide a good starting point.
-
-
Chelating Agents: The presence of strong chelating agents in your medium components (e.g., from complex nitrogen sources) could be sequestering essential metal ions, making them unavailable to the cells.
-
Recommendation: If using complex media components, consider analyzing their composition or testing the addition of a slight excess of the key metal ions.
-
Problem 2: Inhibition of Bacterial Growth and AP-3 Production
Possible Cause: Presence of inhibitory concentrations of heavy metal ions.
Troubleshooting Steps:
-
Test for Heavy Metal Contamination: High concentrations of certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and cobalt (Co²⁺), can be toxic to Actinosynnema pretiosum and inhibit both growth and antibiotic production.
-
Recommendation: Analyze your water source and media components for potential heavy metal contamination. If contamination is suspected, use highly purified water and analytical grade media components.
-
-
Evaluate Metal Ion Concentrations: While essential in trace amounts, some metal ions become inhibitory at higher concentrations.
-
Recommendation: If you are supplementing your medium with trace metals, perform a dose-response experiment to determine the optimal and inhibitory concentrations for your specific strain and fermentation conditions. For example, while Co²⁺ is a cofactor for methylmalonyl-CoA mutase, high concentrations can be toxic.
-
Frequently Asked Questions (FAQs)
Q1: Which metal ion has the most significant positive effect on this compound production?
A1: Magnesium ions (Mg²⁺) have been identified as the most effective divalent metal ion for enhancing AP-3 production. Supplementation with Mg²⁺ can lead to a significant increase in the final AP-3 titer.[1]
Q2: What is the mechanism by which Mg²⁺ enhances AP-3 biosynthesis?
A2: Mg²⁺ addition has been shown to enhance the activities of two key enzymes in the AP-3 biosynthetic pathway: methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM).[1] These enzymes are crucial for the supply of the methylmalonyl-CoA precursor.
Q3: What are the effects of other divalent metal ions like Mn²⁺, Zn²⁺, Cu²⁺, and Co²⁺ on AP-3 production?
A3: The addition of Mn²⁺, Zn²⁺, Cu²⁺, and Co²⁺ has been investigated, but they were found to be less effective than Mg²⁺ in promoting AP-3 production.[1] While specific quantitative data on their inhibitory or slightly stimulatory effects are not detailed in the primary literature, it is generally understood that maintaining these ions at appropriate trace levels is important.
Q4: Are there any metal ions that can be inhibitory to AP-3 production?
A4: Yes, like most biological systems, high concentrations of heavy metal ions can be inhibitory to the growth of Actinosynnema pretiosum and, consequently, to AP-3 production. It is crucial to avoid contamination and to optimize the concentration of any supplemented trace metals.
Data Presentation
Table 1: Effect of Divalent Metal Ions on this compound Production
| Metal Ion | Concentration | AP-3 Production (mg/L) | Fold Change vs. Control |
| Control | - | ~28.3 | 1.0 |
| Mg²⁺ | 3.0 g/L (as MgSO₄·7H₂O) | 85.0 | 3.0 |
| Mn²⁺ | Not specified | Data not available | Data not available |
| Zn²⁺ | Not specified | Data not available | Data not available |
| Cu²⁺ | Not specified | Data not available | Data not available |
| Co²⁺ | Not specified | Data not available | Data not available |
Data for Mg²⁺ is sourced from Wei et al. (2011).[1] Quantitative data for other metal ions from this specific study is not publicly available.
Experimental Protocols
1. Fermentation Protocol for Actinosynnema pretiosum
This protocol is a general guideline based on literature for the cultivation of Actinosynnema pretiosum for this compound production.
-
Seed Culture Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0-7.2
-
-
Fermentation Medium (per liter):
-
Soluble Starch: 60 g
-
Yeast Extract: 10 g
-
Peptone: 10 g
-
CaCO₃: 2 g
-
MgSO₄·7H₂O: 3.0 g (for enhanced production)
-
Trace element solution (optional, containing Fe, Mn, Zn, etc.)
-
Adjust pH to 7.0-7.2
-
-
Inoculation and Fermentation:
-
Inoculate seed culture medium with a spore suspension or a vegetative mycelium from a slant culture.
-
Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours.
-
Transfer the seed culture to the fermentation medium (5-10% v/v).
-
Incubate the fermentation culture at 28°C with shaking at 200-250 rpm for 7-10 days.
-
Monitor AP-3 production and biomass periodically.
-
2. This compound Extraction and Quantification
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelium (after homogenization) with an equal volume of ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.
-
Dissolve the residue in a known volume of methanol (B129727) for analysis.
-
-
Quantification by HPLC:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
-
Detection: UV detector at 254 nm.
-
Quantification: Use a standard curve prepared with purified this compound.
-
3. Enzyme Activity Assays (Conceptual)
Detailed protocols for measuring MCT and MCM activity in Actinosynnema pretiosum would require specific optimization. The general principles are as follows:
-
Methylmalonyl-CoA Carboxyltransferase (MCT) Assay: The activity can be measured by monitoring the incorporation of radiolabeled bicarbonate into methylmalonyl-CoA or by a coupled spectrophotometric assay.
-
Methylmalonyl-CoA Mutase (MCM) Assay: The activity is typically determined by measuring the conversion of methylmalonyl-CoA to succinyl-CoA, which can be quantified by HPLC or coupled to a subsequent enzymatic reaction that can be monitored spectrophotometrically.
Visualizations
Caption: Experimental workflow for studying the effect of metal ions on this compound production.
Caption: Proposed mechanism of Mg²⁺ enhancement of this compound biosynthesis.
References
Technical Support Center: Ansamitocin P-3 Solution Stability
Welcome to the technical support center for Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at 2-8°C.[] Solutions should be kept in well-sealed containers to prevent solvent evaporation and exposure to moisture. It is also advisable to protect solutions from light and to store them away from oxidizing agents.[] For long-term storage, preparing aliquots of the stock solution can minimize freeze-thaw cycles.
In which solvents is this compound soluble and stable?
This compound is soluble in a variety of common organic solvents and also in water.[]
Recommended Solvents:
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, methanol (B129727), and tetrahydrofuran (B95107) (THF) are suitable solvents for preparing stock solutions.[][2]
-
Aqueous Solutions: this compound is also soluble in water.[] For experiments in aqueous buffers, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the desired final concentration.
When preparing aqueous solutions from an organic stock, ensure that the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation of this compound.
What are the primary degradation pathways for this compound in solution?
This compound, a maytansinoid, is susceptible to degradation through several pathways, primarily involving its ester and carbinolamide functionalities. The main degradation routes include:
-
Hydrolysis of the C-3 Ester: The ester group at the C-3 position is a common site for hydrolysis, especially under acidic or basic conditions. This reaction leads to the formation of maytansinol (B1676226) and the corresponding carboxylic acid.
-
Epimerization: Changes in the stereochemistry at certain positions can occur, potentially affecting the biological activity of the molecule.
-
Oxidation: The aromatic ring and other functional groups can be susceptible to oxidation, particularly in the presence of oxidizing agents or upon exposure to light and air.
-
Dehydration: The C-9 carbinolamide can undergo dehydration, leading to the formation of a double bond in the macrocyclic ring.[3]
A simplified representation of the primary degradation pathway is illustrated below:
Figure 1. Potential Degradation Pathways of this compound.
How do pH and temperature affect the stability of this compound?
Both pH and temperature are critical factors that influence the stability of this compound in solution.
-
pH: this compound is generally most stable in neutral to slightly acidic conditions. Both strongly acidic and alkaline conditions can accelerate the hydrolysis of the C-3 ester.
-
Temperature: Elevated temperatures will increase the rate of all degradation reactions. Therefore, it is crucial to keep solutions at the recommended storage temperature (2-8°C) and to minimize the time that solutions are kept at room temperature or higher during experiments.
Table 1: General Stability Profile of Maytansinoids under Different Conditions
| Condition | Potential Effect on this compound | Recommendations |
| Acidic (pH < 4) | Increased rate of C-3 ester hydrolysis. | Buffer solutions to maintain a pH between 4 and 7. |
| Neutral (pH 6-8) | Generally more stable. | Ideal for most short-term experimental conditions. |
| Basic (pH > 8) | Significant increase in the rate of C-3 ester hydrolysis. | Avoid highly basic conditions. |
| Elevated Temperature | Accelerates all degradation pathways. | Store solutions at 2-8°C and minimize time at room temperature. |
| Light Exposure | Potential for photodegradation. | Protect solutions from light by using amber vials or covering containers with foil. |
| Oxidizing Agents | Can lead to oxidative degradation. | Avoid contact with known oxidizing agents.[] |
Troubleshooting Guide
Problem: I am observing a loss of activity or a decrease in the concentration of my this compound solution over time.
This is a common issue that can be caused by several factors related to the stability of the compound. Follow this troubleshooting workflow to identify and resolve the problem.
Figure 2. Troubleshooting Workflow for this compound Instability.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[3][4]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol or DMSO (for stock solution)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile (B52724), and other necessary solvents for HPLC analysis
-
pH meter
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a suitable concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample and dilute it to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a common starting point.[5]
-
Use a photodiode array (PDA) detector to monitor the elution of this compound and any degradation products.
-
For identification of degradation products, collect fractions and analyze them by mass spectrometry (LC-MS).[6][7]
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point under each stress condition.
-
Characterize the degradation products based on their retention times, UV spectra, and mass-to-charge ratios.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is confirmed by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.
This technical support guide provides a starting point for addressing the stability of this compound in solution. For further assistance or more specific inquiries, please consult relevant scientific literature or contact your chemical supplier's technical support.
References
- 2. Ansamitocin P 3' | Microtubule Associated | TargetMol [targetmol.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. researchgate.net [researchgate.net]
- 5. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Ansamitocin P-3 Fed-Batch Fermentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Ansamitocin P-3 (AP-3) fed-batch fermentation. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary producing microorganism for this compound?
This compound is a potent anti-tumor maytansinoid primarily produced by the actinomycete Actinosynnema pretiosum.[1][2][3] This microorganism is the focus of fermentation strategies aimed at producing AP-3 for pharmaceutical applications, including its use as a key component in antibody-drug conjugates (ADCs).
Q2: What are the common challenges encountered in this compound fermentation?
The most significant challenge in AP-3 fermentation is its low production titer.[1][4] This limitation can be attributed to several factors, including:
-
Limited precursor supply: The biosynthesis of AP-3 requires specific precursors, and their availability can be a rate-limiting step.[1][2][5]
-
Complex regulatory networks: The genetic pathways governing AP-3 synthesis are intricate and not fully elucidated, making targeted genetic manipulation challenging.
-
Substrate competition: Other metabolic pathways may compete for the same substrates required for AP-3 biosynthesis, thereby reducing the final yield.[6]
-
Sub-optimal fermentation conditions: Parameters such as nutrient composition, pH, and dissolved oxygen levels significantly impact AP-3 production and require careful optimization.[7]
Q3: What are the key precursors for this compound biosynthesis?
The biosynthesis of this compound relies on several key precursors. One essential precursor is 3-amino-5-hydroxybenzoic acid (AHBA).[2] The glycolate (B3277807) unit is another crucial building block.[1] Additionally, malonyl-CoA and methylmalonyl-CoA are important for the polyketide backbone of the molecule.[8] Enhancing the supply of these precursors is a common strategy to improve AP-3 yields.
Troubleshooting Guide
Low this compound Yield
Problem: The final concentration of this compound is consistently low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Precursor Supply | Supplement the fermentation medium with precursors or enhancers. A rational fed-batch strategy with pulse feeding of fructose (B13574) and isobutanol has been shown to be effective.[1] Overexpression of genes involved in precursor synthesis, such as the asm13-17 gene cluster and asmUdpg, can also increase precursor availability.[1] | Increased AP-3 titer. A fed-batch strategy with fructose and isobutanol feeding has been reported to achieve up to 757.7 mg/L.[1] |
| Sub-optimal Nutrient Composition | Optimize the carbon and nitrogen sources in the fermentation medium. Economical substrates like cane molasses, glycerol (B35011), and cold-pressed soybean powder have been successfully used.[4] Fructose has been identified as a beneficial sole carbon source, leading to higher AP-3 yields compared to glucose.[9] | Enhanced AP-3 production. An optimized medium with low-cost substrates yielded 111.9 mg/L in shake flasks.[4] |
| Limiting Divalent Metal Ions | Supplement the medium with magnesium ions (Mg²⁺). Mg²⁺ has been found to be the most effective among several divalent metal ions for enhancing AP-3 production by regulating enzyme activity and precursor pools.[8] | A 3.0-fold increase in AP-3 production (up to 85 mg/L) has been observed with optimal Mg²⁺ addition.[8] |
| Poor Dissolved Oxygen Levels | Improve oxygen transfer in the bioreactor. This can be achieved by increasing agitation speed or using oxygen vectors like soybean oil.[7] | Enhanced AP-3 production. The addition of 0.52% soybean oil at 50 hours resulted in a 49.48% increase in AP-3 yield, reaching 106.04 mg/L.[7] |
| Competition from Other Metabolic Pathways | Genetically modify the producing strain to inactivate competing pathways. For example, inactivation of the asm25 gene has been shown to significantly increase AP-3 yield.[6] | A more than 2-fold increase in AP-3 yield was observed after asm25 depletion.[6] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation with Fructose and Isobutanol Feeding
This protocol is based on a rational fed-batch strategy to enhance AP-3 production.[1]
1. Seed Culture Preparation:
- Inoculate a suitable seed medium with a spore suspension of Actinosynnema pretiosum.
- Incubate at 28°C with shaking at 220 rpm for 48 hours.[2]
2. Bioreactor Fermentation:
- Transfer the seed culture to the fermentation medium in a bioreactor.
- Maintain the temperature at 28°C and agitation at 220 rpm for 144 hours.[2]
3. Fed-Batch Strategy:
- At 60, 96, and 120 hours of fermentation, perform pulse feeding with the following:
- 15 g/L Fructose
- 1.64 g/L Isobutanol
4. Sampling and Analysis:
- Collect culture supernatant samples at regular intervals.
- Extract AP-3 with ethyl acetate.
- Quantify the AP-3 concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at 254 nm.[2]
Data Presentation
Table 1: Summary of Strategies to Enhance this compound Production
| Strategy | Strain/Condition | Key Parameters | Reported AP-3 Titer (mg/L) | Fold Increase | Reference |
| Divalent Metal Ion Addition | Actinosynnema pretiosum | Optimal Mg²⁺ addition | 85 | 3.0 | [8] |
| Pathway Engineering & Fed-Batch | A. pretiosum Oasm13-17:asmUdpg | Pulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hr | 757.7 | - | [1] |
| Economical Medium Optimization | Actinosynnema pretiosum | Cane molasses (63.22 g/L), glycerol (22.91 g/L), cold-pressed soybean powder (3.29 g/L) | 111.9 | - | [4] |
| Oxygen Vector Addition | A. pretiosum B24-13 | 0.52% soybean oil added at 50 h | 106.04 | 1.49 | [7] |
| Gene Inactivation | A. pretiosum (asm25 knockout) | - | - | >2.0 | [6] |
| Carbon Source Optimization | Actinosynnema mirum | Fructose as the sole carbon source | - | ~4.0 (compared to glucose) | [9] |
Visualizations
Caption: Workflow for this compound fed-batch fermentation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Rational approach to improve this compound production by integrating pathway engineering and substrate feeding in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The response regulator CrsR positively regulates this compound biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic change and pathway profiling reveal enhanced this compound production in Actinosynnema pretiosum with low organic nitrogen availability in culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 7. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced production of this compound by addition of Mg2+ in fermentation of Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of this compound production by Actinosynnema mirum with fructose as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Ansamitocin P-3 ADC conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3 Antibody-Drug Conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What is a typical target Drug-to-Antibody Ratio (DAR) for an this compound ADC?
A1: For many maytansinoid-based ADCs, including those using this compound derivatives, a typical target DAR is around 3 to 4.[1][2][3] This ratio is considered a critical quality attribute as it directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, whereas a high DAR can result in faster clearance from circulation, increased toxicity, and potential aggregation issues.[1][2] However, the optimal DAR can be dependent on the specific antibody, linker, and target antigen.[1][2]
Q2: What are the critical stages of the this compound conjugation process where efficiency issues can arise?
A2: For a typical cysteine-based conjugation using a maleimide (B117702) linker, problems leading to low conjugation efficiency or low DAR can occur at three main stages:
-
Antibody Reduction: Incomplete reduction of the antibody's interchain disulfide bonds leads to fewer available free thiol (-SH) groups for conjugation.
-
Maleimide Conjugation: Suboptimal reaction conditions can cause inefficient conjugation of the maleimide group of the this compound linker-drug to the antibody's free thiols.[1]
-
Post-Conjugation Instability: The thiosuccinimide bond formed between the thiol and the maleimide can be unstable and undergo a retro-Michael reaction, leading to deconjugation and a lower apparent DAR.[1][]
Q3: How can I accurately determine the DAR of my this compound ADC?
A3: Several methods can be used to determine the DAR, with Hydrophobic Interaction Chromatography (HIC) being a widely used and robust technique for cysteine-linked ADCs.[1][5][6][7][8] HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[5][8] Other common methods include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can also be used for DAR analysis, particularly after reducing the ADC to separate light and heavy chains.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis of the different ADC forms and can confirm the identity of each peak observed in chromatography.[9][11]
-
UV-Vis Spectrophotometry: A simpler but less accurate method that provides an average DAR value but no information on the distribution of different DAR species.[8]
Q4: What causes aggregation in ADC products and how can it be minimized?
A4: Aggregation in ADCs is often caused by the increased hydrophobicity of the conjugate, especially with hydrophobic payloads like maytansinoids.[12][13][14] High DAR values can exacerbate this issue.[12] Aggregation can also be induced by harsh conjugation conditions such as high temperatures or extreme pH.[12] To minimize aggregation:
-
Optimize the molar ratio of the drug-linker to the antibody; a lower excess may reduce aggregation.[12]
-
Screen different formulation buffers to find conditions that minimize aggregation.[12][15]
-
Consider using hydrophilic linkers to reduce the overall hydrophobicity of the ADC.[14]
-
Immobilizing the antibody on a solid support during conjugation can prevent aggregation by keeping the antibody molecules physically separated.[13][14][16]
Troubleshooting Guide: Low Conjugation Efficiency / Low DAR
This guide addresses common issues that can lead to a low Drug-to-Antibody Ratio (DAR) during the conjugation of this compound to an antibody via cysteine-maleimide chemistry.
Problem 1: Low number of free thiols after antibody reduction.
| Possible Causes | Recommended Solutions |
| Inefficient Reducing Agent | Ensure the reducing agent (e.g., TCEP) is fresh and has been stored correctly. TCEP is generally preferred over DTT as it does not need to be removed before the addition of the maleimide reagent.[17] |
| Suboptimal Reduction Conditions | Optimize the molar ratio of the reducing agent to the antibody. A 10:1 molar ratio of TCEP to antibody is a common starting point.[] Optimize the incubation time and temperature for the reduction step. Typically, 30 minutes at room temperature is sufficient.[] |
| Re-oxidation of Thiols | Work in degassed buffers to minimize oxygen content, which can promote the re-formation of disulfide bonds.[17] |
Problem 2: Sufficient free thiols, but low final DAR.
| Possible Causes | Recommended Solutions |
| Incorrect Reaction pH | The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[1][17] At pH values above 7.5, competing reactions with amines can occur, while below pH 6.5, the reaction rate is significantly slower.[1] |
| Degraded this compound-Linker | Ensure the this compound-linker is active and has been stored under appropriate conditions (typically at -20°C or -80°C, protected from light and moisture).[] Use a fresh batch if degradation is suspected. |
| Suboptimal Molar Ratio of Drug-Linker | A 10-20 fold molar excess of the maleimide-drug to the antibody is a common starting point.[17] However, for larger molecules, this ratio may need to be optimized.[17] |
| Presence of Interfering Substances | Ensure the antibody is in a suitable buffer free of thiols (e.g., DTT, beta-mercaptoethanol) or other nucleophiles that can react with the maleimide.[15] Perform a buffer exchange if necessary.[12] |
Problem 3: Inconsistent DAR values between batches.
| Possible Causes | Recommended Solutions |
| Variability in Starting Materials | Thoroughly characterize each new batch of antibody and drug-linker to ensure consistency.[12] |
| Lack of Precise Control Over Reaction Parameters | Maintain strict control over reaction parameters such as pH, temperature, and incubation times.[12] |
| Inconsistent Purification | Standardize the purification method to ensure consistent removal of unconjugated drug-linker and enrichment of specific DAR species.[12] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol outlines a general procedure for the conjugation of a maleimide-functionalized this compound derivative to an antibody via partial reduction of interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a suitable reduction buffer (e.g., Phosphate-Buffered Saline (PBS) with 5 mM EDTA, pH 7.2).
-
Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to a final molar ratio of approximately 10:1 (TCEP:antibody).
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.0).
2. Conjugation Reaction:
-
Dissolve the maleimide-functionalized this compound derivative in a suitable organic solvent (e.g., DMSO or DMF) to a stock concentration of 10 mM.
-
Add the this compound-linker solution to the reduced and desalted antibody solution. A molar excess of 10-20 fold of the drug-linker over the antibody is a common starting point.[17]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
3. Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for determining the DAR of a cysteine-linked this compound ADC using HIC-HPLC.
Materials:
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).
-
HIC column (e.g., Butyl-NPR).
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). A typical gradient might be from 0% to 100% B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (DAR 0, 2, 4, etc.). The species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).
-
Calculate the weighted average DAR using the peak areas of the different species.
Visualizations
Caption: Workflow for cysteine-based ADC conjugation.
Caption: Troubleshooting logic for low DAR in ADC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. adcreview.com [adcreview.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. pharmtech.com [pharmtech.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Ansamitocin P-3 Production with Oxygen Vectors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing oxygen vectors to enhance the production of Ansamitocin P-3 (AP-3). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments aimed at enhancing AP-3 production using oxygen vectors.
| Issue | Potential Cause | Troubleshooting Steps |
| Low AP-3 Yield Despite Oxygen Vector Addition | 1. Suboptimal Oxygen Vector: The chosen oxygen vector may not be the most effective for Actinosynnema pretiosum. 2. Incorrect Concentration: The concentration of the oxygen vector may be too high, causing toxicity, or too low to have a significant effect.[1] 3. Improper Addition Time: The timing of the oxygen vector addition is critical and may not align with the optimal metabolic phase for AP-3 production.[1] 4. Poor Emulsification: The oxygen vector may not be properly dispersed in the fermentation medium, limiting its surface area and oxygen transfer efficiency. 5. Underlying Nutritional Deficiencies: The fermentation medium may lack other essential nutrients required for enhanced AP-3 biosynthesis. | 1. Screen Different Oxygen Vectors: Test various oxygen vectors such as soybean oil, n-dodecane, and n-hexadecane to identify the most effective one for your strain.[1] 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of the selected oxygen vector. Start with a low concentration (e.g., 0.5% v/v) and gradually increase it.[1] 3. Optimize Addition Time: Experiment with adding the oxygen vector at different stages of fermentation (e.g., early exponential, mid-exponential, stationary phase).[1] 4. Improve Dispersion: Use appropriate agitation and consider adding a biocompatible surfactant to improve the emulsification of the oxygen vector. 5. Medium Optimization: Ensure the basal medium is optimized for A. pretiosum growth and AP-3 production before introducing oxygen vectors. |
| Inconsistent Fermentation Results | 1. Variability in Inoculum: Inconsistent age, size, or metabolic activity of the inoculum can lead to variable fermentation outcomes. 2. Inconsistent Oxygen Vector Quality: The quality and composition of the oxygen vector (e.g., soybean oil) can vary between batches. 3. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, and agitation can significantly impact results. | 1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development to ensure consistency. 2. Use High-Quality Oxygen Vectors: Source oxygen vectors from a reliable supplier and consider analyzing their composition if inconsistencies persist. 3. Monitor and Control Fermentation Parameters: Implement robust monitoring and control systems to maintain stable fermentation conditions. |
| Cell Lysis or Reduced Biomass | 1. Oxygen Vector Toxicity: High concentrations of some oxygen vectors can be toxic to microbial cells. 2. Increased Shear Stress: The addition of an oil phase can alter the rheology of the broth, potentially increasing shear stress at a given agitation speed. | 1. Reduce Oxygen Vector Concentration: Lower the concentration of the oxygen vector to a non-toxic level. 2. Optimize Agitation: Adjust the agitation speed to ensure adequate mixing and oxygen transfer without causing excessive shear stress. |
| Foaming | 1. High Agitation/Aeration Rates: Increased gas flow and mixing to improve oxygen transfer can lead to excessive foam formation. 2. Cell Lysis: Release of intracellular proteins and other molecules can contribute to foam stabilization. | 1. Use Antifoaming Agents: Add a sterile, biocompatible antifoaming agent as needed. 2. Optimize Agitation and Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming. |
| Difficulties in Downstream Processing | 1. Emulsion Formation: The presence of the oxygen vector can lead to the formation of stable emulsions, making it difficult to separate the biomass and the aqueous phase containing AP-3. 2. Product Partitioning: AP-3 may partition into the oil phase, reducing the yield from the aqueous phase. | 1. Use Demulsifiers: Test different demulsifying agents to break the emulsion. 2. Centrifugation and Solvent Extraction: Optimize centrifugation parameters and consider solvent extraction methods to recover AP-3 from both the aqueous and oil phases. |
Frequently Asked Questions (FAQs)
Q1: What are oxygen vectors and how do they enhance this compound production?
A1: Oxygen vectors are water-immiscible liquids, such as soybean oil or n-alkanes, that have a high capacity to dissolve oxygen.[2] When added to a fermentation broth, they act as a supplementary oxygen source, increasing the dissolved oxygen level. This enhanced oxygen availability boosts the primary metabolism of Actinosynnema pretiosum, particularly the TCA cycle and amino acid metabolism.[3][4] This, in turn, increases the supply of precursors necessary for the biosynthesis of the secondary metabolite, this compound, leading to higher yields.[3][4]
Q2: Which oxygen vector is most effective for AP-3 production?
A2: Studies have shown that soybean oil is a highly effective oxygen vector for enhancing AP-3 production in Actinosynnema pretiosum.[1] It has been demonstrated to promote AP-3 generation more effectively than other vectors like n-dodecane, n-hexadecane, and Tween-80.[1]
Q3: What is the optimal concentration and addition time for soybean oil as an oxygen vector?
A3: The optimal concentration of soybean oil has been reported to be around 0.52% (v/v), with an ideal addition time of approximately 50 hours into the fermentation.[1] Under these conditions, AP-3 yield has been shown to increase by up to 49.48% compared to control groups without an oxygen vector.[1]
Q4: Can oxygen vectors be consumed by the microorganisms?
A4: Yes, some oxygen vectors, like soybean oil, can also serve as a carbon source for the microorganisms.[1] This can be beneficial as it may support cell growth and the secretion of secondary metabolites. However, it's important to optimize the concentration to avoid any negative impacts on production.
Q5: Are there any alternatives to using oxygen vectors for improving oxygen supply?
A5: Traditional methods to increase dissolved oxygen in fermentations include increasing the agitation speed and aeration rate. However, these methods can lead to high shear stress, which can damage the mycelial structure of Actinosynnema pretiosum, and can also cause excessive foaming. Oxygen vectors offer a gentler alternative to enhance oxygen transfer without these detrimental effects.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on enhancing AP-3 production using oxygen vectors.
Table 1: Comparison of Different Oxygen Vectors on this compound Production
| Oxygen Vector | Concentration (v/v) | AP-3 Yield (mg/L) | Biomass (Dry Cell Weight, g/L) |
| Control (No Vector) | - | ~71 | ~3.5 |
| Soybean Oil | 1% | ~101.66 | ~4.2 |
| n-Hexadecane | 1% | ~85 | ~3.8 |
| n-Dodecane | 1% | ~65 | ~3.4 |
| Tween-80 | 1% | ~68 | ~3.9 |
| Data synthesized from a study by Zhu et al. (2022).[1] |
Table 2: Optimization of Soybean Oil Concentration and Addition Time
| Soybean Oil Concentration (v/v) | Addition Time (hours) | AP-3 Yield (mg/L) |
| 0.5% | 48 | ~100.33 |
| 1.0% | 48 | ~98 |
| 2.0% | 48 | ~95 |
| 4.0% | 48 | ~80 |
| 0.52% | 50 | ~106.04 |
| Data from single-factor optimization and response surface methodology by Zhu et al. (2022).[1] |
Experimental Protocols
Protocol 1: Screening of Oxygen Vectors for AP-3 Production
-
Strain and Medium: Use a high-yielding strain of Actinosynnema pretiosum. Prepare a suitable seed and fermentation medium.
-
Inoculum Preparation: Inoculate the seed medium and incubate at 28°C and 220 rpm for 48-72 hours.
-
Fermentation Setup: Transfer the seed culture to the fermentation medium in shake flasks.
-
Oxygen Vector Addition:
-
Prepare stock solutions of the oxygen vectors to be tested (e.g., soybean oil, n-dodecane, n-hexadecane, Tween-80).
-
Sterilize soybean oil and Tween-80 by autoclaving. Sterilize n-dodecane and n-hexadecane by filtration (0.22 µm filter).
-
Add the sterilized oxygen vectors to the fermentation flasks at the desired concentration (e.g., 1% v/v) at the beginning of the fermentation.
-
Include a control flask without any oxygen vector.
-
-
Fermentation Conditions: Incubate the flasks at 28°C and 220 rpm for 7-10 days.
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Determine the dry cell weight to measure biomass.
-
Extract AP-3 from the broth and analyze the concentration using HPLC.
-
Protocol 2: HPLC Analysis of this compound
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the supernatant and mycelium.
-
Extract AP-3 from both the supernatant and the mycelium using a suitable solvent like methanol (B129727) or ethyl acetate.
-
Combine the extracts and evaporate the solvent.
-
Re-dissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Quantification: Prepare a standard curve using a certified reference standard of this compound to quantify the concentration in the samples.
Visualizations
Caption: Experimental workflow for screening and optimizing oxygen vectors.
Caption: Mechanism of AP-3 production enhancement by oxygen vectors.
References
- 1. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102329825B - Microbial fermentation method for simultaneously extracting soybean oil and soybean protein - Google Patents [patents.google.com]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Cytotoxicity: Ansamitocin P-3 vs. Maytansine
An objective comparison of the cytotoxic profiles of Ansamitocin P-3 and its structural analog, maytansine (B1676224), reveals significant differences in potency across various cancer cell lines. Both compounds are highly potent microtubule-targeting agents that induce cell death at sub-nanomolar concentrations. However, experimental data consistently demonstrates that this compound exhibits superior cytotoxicity in several cancer cell lines when compared directly to maytansine.
This compound and maytansine belong to the maytansinoid family of macrolactams, which are known to exert their anticancer effects by disrupting microtubule dynamics.[1][2] While structurally similar, variations in the acyl group at the C3 position contribute to differences in their biological activity.[1][2]
A key study directly comparing the two compounds in the MCF-7 breast cancer cell line found that this compound has a half-maximal inhibitory concentration (IC50) of approximately 20 pM.[1][3] In contrast, maytansine's IC50 in the same cell line was reported to be 710 pM, indicating that this compound is significantly more potent in this context.[1][3]
Quantitative Cytotoxicity Data
The following tables summarize the cytotoxic activity (IC50/ED50 values) of this compound and maytansine across a range of human cancer cell lines as reported in various studies.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/ED50 Value |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM[1] |
| HeLa | Cervical Carcinoma | 50 ± 0.5 pM[1] |
| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 pM[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM[1] |
| HCT-116 | Colon Carcinoma | 0.081 nM[4] |
| U937 | Histiocytic Lymphoma | 0.18 nM[5] |
| A-549 | Lung Carcinoma | 0.33 ± 0.13 nM[6] |
| NCI-H69 | Small Cell Lung Cancer | 0.69 ± 0.04 nM[6] |
| HT-29 | Colon Adenocarcinoma | 4 x 10⁻⁷ µg/mL[4] |
Table 2: Cytotoxicity of Maytansine
| Cell Line | Cancer Type | IC50 Value |
| MCF-7 | Breast Adenocarcinoma | 710 pM[1][3] |
Mechanism of Action: Microtubule Disruption and Apoptosis
Both this compound and maytansine share a common mechanism of action, functioning as potent mitotic inhibitors.[7][][9] They bind to tubulin, the protein subunit of microtubules, at or near the vinblastine (B1199706) binding site.[1][] This binding inhibits the assembly of microtubules, crucial components of the cell's cytoskeleton and the mitotic spindle. The disruption of microtubule polymerization and dynamics leads to the following sequence of events:
-
Microtubule Depolymerization : The compounds actively cause the disassembly of both interphase and mitotic microtubules.[1][7]
-
Mitotic Arrest : Unable to form a functional mitotic spindle, the cell cycle is arrested in the G2/M phase.[5][6][7]
-
Spindle Checkpoint Activation : The cell's surveillance mechanism, involving proteins like Mad2 and BubR1, is activated in response to the improper spindle formation.[1]
-
Apoptosis Induction : Prolonged mitotic arrest triggers programmed cell death (apoptosis).[7] Studies on this compound have shown this can occur through a p53-mediated pathway, where the accumulation of p53 and its downstream target p21 initiates the apoptotic cascade.[1][2]
Experimental Protocols
The cytotoxicity data presented is primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cells are harvested from culture and counted.
-
They are seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[10]
-
Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Stock solutions of this compound or maytansine are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the test compound are made in culture medium.
-
The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Plates are incubated for a specified duration (e.g., 48 or 72 hours).[10][11]
-
-
MTT Addition and Incubation:
-
Following the treatment period, 10-50 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.[12]
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13]
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[10]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Cytotoxic Molecule this compound Suppresses Cell Proliferation and Tumor Growth in Lung Carcinoma - ProQuest [proquest.com]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating Ansamitocin P-3's Interaction with Tubulin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ansamitocin P-3's binding to tubulin against other microtubule-targeting agents. Supporting experimental data and detailed protocols are presented to facilitate a comprehensive understanding of these interactions.
This compound, a potent microtubule inhibitor, exerts its anti-cancer effects by disrupting microtubule dynamics through direct binding to tubulin.[1] This interaction inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4] Understanding the specifics of this binding is crucial for the development of novel therapeutics. This guide compares the tubulin-binding properties of this compound with two other well-established microtubule-targeting agents: Maytansine, a structurally similar maytansinoid, and Vinblastine (B1199706), a classic Vinca alkaloid that binds to a distinct but partially overlapping site.
Comparative Analysis of Tubulin Binding Affinities
The binding affinity of a compound to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes the reported tubulin binding affinities for this compound and its comparators.
| Compound | Dissociation Constant (Kd) | Binding Site on Tubulin | Experimental Method |
| This compound | 1.3 ± 0.7 µM[1][2][3][4][5] | Partially overlaps with the Vinblastine site[2][3] | Fluorescence Spectroscopy |
| Maytansine | ~0.86 µM[6][7] | Maytansine site, distinct from the Vinca domain[7] | Fluorescence Spectroscopy |
| Vinblastine | ~250 - 333 µM (calculated from Ka of 3-4 x 10³ M⁻¹)[8] | Vinca domain | Not specified, likely equilibrium dialysis or similar |
Experimental Methodologies for Validating Tubulin Binding
Several biophysical techniques can be employed to characterize the interaction between small molecules and tubulin. The most common methods include fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR).
Fluorescence Spectroscopy
This technique is widely used to determine the binding affinity of a ligand to a protein by monitoring changes in the intrinsic tryptophan fluorescence of the protein upon ligand binding.
Experimental Protocol:
-
Protein Preparation: Purified tubulin is prepared in a suitable buffer (e.g., 25 mM PIPES, pH 6.8). The concentration of tubulin is determined spectrophotometrically.
-
Ligand Preparation: A stock solution of the ligand (this compound, Maytansine, or Vinblastine) is prepared in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of tubulin is measured using a spectrofluorometer with an excitation wavelength of around 295 nm and an emission spectrum recorded from 310 to 400 nm.
-
Titration: Aliquots of the ligand solution are incrementally added to the tubulin solution. After each addition, the mixture is incubated to reach equilibrium, and the fluorescence spectrum is recorded.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the ligand concentration. The dissociation constant (Kd) is then calculated by fitting the data to a suitable binding isotherm equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation: The tubulin solution (in the sample cell) and the ligand solution (in the titration syringe) are prepared in identical, thoroughly degassed buffer to minimize heats of dilution.
-
Instrument Setup: The ITC instrument is cleaned, and the sample and reference cells are filled with the tubulin solution and buffer, respectively. The titration syringe is filled with the ligand solution.
-
Titration: A series of small, precise injections of the ligand solution into the sample cell are performed. The heat change after each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.
Experimental Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and tubulin is immobilized onto the surface. A reference flow cell is prepared without tubulin to subtract non-specific binding.
-
Ligand Preparation: A series of dilutions of the ligand are prepared in a suitable running buffer.
-
Binding Measurement: The ligand solutions are injected over the sensor surface at a constant flow rate. The association of the ligand to the immobilized tubulin is monitored as a change in the SPR signal. This is followed by an injection of running buffer to monitor the dissociation of the ligand.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Experimental Workflow and Cellular Pathway
The following diagrams illustrate the general workflow for validating tubulin binding and the downstream cellular consequences of this interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of vinblastine to stabilized microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Ansamitocin P-3: A Comparative Analysis Against Other Maytansinoids in Cancer Research
A deep dive into the comparative efficacy and mechanisms of Ansamitocin P-3, a potent microtubule inhibitor, against other key maytansinoids, providing researchers and drug development professionals with a comprehensive guide to their preclinical performance.
This compound, a potent member of the maytansinoid family, has garnered significant attention in the field of oncology for its profound anti-tumor activity. This guide provides a detailed comparative analysis of this compound against other well-known maytansinoids, including maytansine (B1676224), and the derivative mertansine (B1676302) (DM1), focusing on their cytotoxic effects, in vivo efficacy, and underlying mechanisms of action. This objective comparison is supported by experimental data to aid researchers in their evaluation of these compounds for future drug development.
At a Glance: Comparative Cytotoxicity
This compound consistently demonstrates exceptional potency across a range of cancer cell lines, often exhibiting greater cytotoxic effects than its parent compound, maytansine. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other maytansinoids in various human cancer cell lines.
| Cell Line | This compound (pM) | Maytansine (pM) | Reference |
| MCF-7 (Breast Cancer) | 20 ± 3 | 710 | [1] |
| HeLa (Cervical Cancer) | 50 ± 0.5 | - | [1] |
| EMT-6/AR1 (Breast Cancer) | 140 ± 17 | - | [1] |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | - | [1] |
| A-549 (Lung Carcinoma) | 400 | - | [2] |
| HT-29 (Colon Carcinoma) | 400 | - | [2] |
| HCT-116 (Colon Carcinoma) | 81 | - | [2] |
In Vivo Antitumor Activity: Preclinical Evidence
While direct head-to-head in vivo comparative studies of unconjugated this compound and other maytansinoids are limited, historical data indicates the potent antitumor activity of maytansinoids in murine models. Maytansinoids have shown promising activity in B-16 melanocarcinoma and P388 lymphocytic leukemia murine solid tumors.[3] For instance, this compound administered at a dose of 25 μg/kg/day significantly increased the survival time of mice with B16 melanoma by 130%.[2] It also demonstrated significant life-prolonging effects in mice bearing Ehrlich ascites carcinoma, Sarcoma 180, and P815 mastocytoma.[2]
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for this compound and other maytansinoids is the disruption of microtubule dynamics, which are essential for cell division. These compounds bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[4][5] This interference with microtubule assembly leads to a cascade of cellular events, as depicted in the signaling pathway below.
Figure 1. Signaling pathway of this compound and other maytansinoids.
This disruption of microtubule function activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest in the G2/M phase of the cell cycle.[5] Ultimately, this sustained cell cycle arrest triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound and other maytansinoids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and other maytansinoids in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of maytansinoids on the assembly of microtubules.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound and other maytansinoids
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
On ice, prepare a reaction mixture containing tubulin (at a final concentration of ~3 mg/mL) and GTP (at a final concentration of 1 mM) in the polymerization buffer.
-
Add the desired concentrations of this compound or other maytansinoids to the reaction mixture. Include a vehicle control.
-
Transfer 50 µL of the reaction mixture to the wells of a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to tubulin polymerization.
-
Analyze the polymerization kinetics to determine the effect of the compounds on the rate and extent of microtubule assembly.
The following diagram illustrates the general workflow for comparing the in vitro and in vivo activities of this compound and other maytansinoids.
Figure 2. Experimental workflow for maytansinoid comparison.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Apoptotic Pathway of Ansamitocin P-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic pathway induced by Ansamitocin P-3, a potent anti-tumor agent, with other microtubule-targeting agents. Detailed experimental data and protocols are presented to support the objective analysis of its performance and mechanism of action.
This compound: A Microtubule-Targeting Agent Inducing Apoptosis
This compound, a maytansinoid, exerts its anticancer effects by disrupting microtubule dynamics. It binds to tubulin, at a site that partially overlaps with the vinblastine (B1199706) binding site, leading to microtubule depolymerization.[1][2][3] This interference with the microtubule network disrupts the formation of the mitotic spindle, causing cells to arrest in the M phase of the cell cycle.[1][2][3] Prolonged mitotic arrest activates the spindle assembly checkpoint, mediated by proteins such as Mad2 and BubR1, which ultimately triggers the apoptotic cascade.[1][2][3][4]
The apoptotic pathway induced by this compound is primarily mediated by the p53 tumor suppressor protein.[1][2][3] Following mitotic arrest, an increase in the expression and nuclear accumulation of p53 is observed.[1][3] This, in turn, leads to the upregulation of its downstream target, p21, a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest and apoptosis.[1][3]
Comparative Analysis: this compound vs. Other Microtubule-Targeting Agents
This compound's mechanism of inducing apoptosis by targeting microtubules is shared by other classes of chemotherapeutic agents, notably the Vinca alkaloids and taxanes. However, the downstream signaling pathways diverge, offering different therapeutic profiles.
| Feature | This compound | Vinca Alkaloids (e.g., Vinblastine, Vincristine) | Taxanes (e.g., Paclitaxel, Docetaxel) |
| Primary Mechanism | Microtubule depolymerization[1][2][3] | Inhibition of microtubule polymerization[5][6][7] | Stabilization of microtubules[8][9][10][11] |
| Binding Site on Tubulin | Partially overlaps with the vinblastine site[1][2][3] | Vinca domain | Taxane binding site[11] |
| Key Apoptotic Pathway | p53-mediated pathway[1][2][3] | NF-κB/IκB signaling pathway[5][6][7] | Bcl-2 family protein regulation, p53 and p21/WAF-1 upregulation[8][10] |
| Cell Cycle Arrest | G2/M phase[1][4] | G2/M phase[5][7] | G2/M phase[8][10] |
Experimental Data Supporting this compound Induced Apoptosis
The induction of apoptosis by this compound has been demonstrated through various experimental assays.
Annexin V/PI Staining for Apoptosis Detection
Flow cytometry analysis of MCF-7 cells treated with this compound showed a significant increase in the percentage of apoptotic cells.
| Treatment | Concentration | % Apoptotic Cells (Annexin V positive) |
| Vehicle (Control) | - | ~3%[12] |
| This compound | 50 pM | ~50%[12] |
Western Blot Analysis of Apoptosis-Related Proteins
Western blot analysis of MCF-7 cells treated with this compound revealed an increased expression of key apoptosis-related proteins.
| Protein | Treatment | Observation |
| p53 | This compound (100-150 pM) | Increased expression compared to control[1] |
| p21 | This compound (20, 50, 100 pM) | Increased nuclear accumulation[1] |
| Mad2 | This compound | Increased accumulation[1][3] |
| BubR1 | This compound | Increased accumulation and phosphorylation[12] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V/PI Apoptosis Assay
This protocol is used to detect and quantify apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[15]
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells[13]
Caspase Activity Assay
This assay measures the activity of caspases, key executioners of apoptosis.
Materials:
-
Caspase-3 Activity Assay Kit (fluorometric or colorimetric)
-
Cell Lysis Buffer
-
Reaction Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)
-
Microplate reader
Procedure:
-
Cell Lysis: Induce apoptosis and lyse the cells using the provided lysis buffer.[16]
-
Incubation: Incubate the cell lysate with the caspase-3 substrate in the reaction buffer at 37°C.[16][17]
-
Measurement: Measure the absorbance (for colorimetric assays at 400-405 nm) or fluorescence (for fluorometric assays with excitation at 380 nm and emission at 420-460 nm) using a microplate reader.[16]
-
Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cell lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways
To better understand the molecular interactions, the following diagrams illustrate the key signaling pathways.
Caption: this compound induced apoptosis pathway.
Caption: Workflow for analyzing this compound induced apoptosis.
References
- 1. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ansamitocin P3 depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 11. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. media.cellsignal.com [media.cellsignal.com]
Ansamitocin P-3 versus Paclitaxel: A Comparative Guide on their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent anti-cancer agents that target the microtubule cytoskeleton: Ansamitocin P-3 and paclitaxel (B517696). While both drugs ultimately lead to mitotic arrest and apoptosis, their fundamental interactions with tubulin are diametrically opposed. This guide presents a comprehensive overview of their molecular mechanisms, supported by quantitative experimental data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their distinct modes of action.
Core Mechanisms of Action: Destabilization vs. Stabilization
The central difference between this compound and paclitaxel lies in their effect on microtubule dynamics. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.
This compound is a potent microtubule-destabilizing agent .[1][2] It belongs to the maytansinoid family of macrolide antibiotics.[3][4] this compound binds to tubulin, likely at or near the vinblastine (B1199706) binding site, and inhibits microtubule polymerization, leading to the disassembly of existing microtubules.[2][3][4][5] This disruption of both interphase and mitotic microtubules triggers the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis, often through a p53-mediated pathway.[3][4][5]
Paclitaxel , a member of the taxane (B156437) family, is a well-known microtubule-stabilizing agent .[6][7] It binds to the β-tubulin subunit of the microtubule polymer, promoting the assembly of tubulin dimers into microtubules and preventing their depolymerization.[6][8] This results in the formation of abnormally stable and non-functional microtubules, which disrupts the dynamic instability required for proper mitotic spindle function.[6][7] The cell is consequently arrested in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6][7]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and paclitaxel in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Cell Line | Drug | IC50 Concentration | Reference |
| MCF-7 (Breast Adenocarcinoma) | This compound | 20 ± 3 pM | [9][10] |
| Paclitaxel | 3.5 µM | [11][12] | |
| HeLa (Cervical Carcinoma) | This compound | 50 ± 0.5 pM | [9][10] |
| EMT-6/AR1 (Mouse Mammary Tumor) | This compound | 140 ± 17 pM | [9][10] |
| MDA-MB-231 (Breast Adenocarcinoma) | This compound | 150 ± 1.1 pM | [9][10] |
| Paclitaxel | 0.3 µM | [11][12] | |
| U937 (Histiocytic Lymphoma) | This compound | 0.18 nM | [10] |
| SK-BR-3 (Breast Adenocarcinoma) | Paclitaxel | 4 µM | [11][12] |
| BT-474 (Breast Ductal Carcinoma) | Paclitaxel | 19 nM | [12] |
Signaling Pathways and Drug Action
The distinct mechanisms of this compound and paclitaxel trigger different cellular responses leading to a common outcome of apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and paclitaxel.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity or fluorescence.
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP (e.g., 100 mM) and store at -20°C.
-
Prepare stock solutions of this compound, paclitaxel (positive control for stabilization), and a known depolymerizer like nocodazole (B1683961) (positive control for destabilization) in DMSO.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
Add the test compounds at various concentrations to the wells. Include vehicle control (DMSO) and positive controls.
-
To initiate polymerization, add cold tubulin solution containing GTP (final concentration ~1 mM) to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
For a turbidity-based assay, measure the absorbance at 340 nm every minute for 60 minutes.
-
For a fluorescence-based assay, a fluorescent reporter that binds to polymerized microtubules is included, and fluorescence is measured at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 450 nm emission).[4][8][13][14]
-
-
Data Analysis:
-
Plot absorbance or fluorescence intensity against time.
-
Determine the rate and extent of polymerization.
-
Calculate the percentage of inhibition or promotion of polymerization compared to the vehicle control to determine IC50 or EC50 values.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the effects of drugs on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, HeLa) onto glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with desired concentrations of this compound, paclitaxel, or vehicle control for a specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature, or ice-cold methanol (B129727) for 5-10 minutes at -20°C.[15]
-
If using paraformaldehyde, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 10 minutes.[15]
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBST) for 1 hour.[15]
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively with PBST.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Preparation and Fixation:
-
Harvest cells after drug treatment and wash with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.[2][16]
-
Incubate at 4°C for at least 2 hours or store at -20°C.[2][16]
-
-
Staining:
-
Flow Cytometry:
-
Incubate the cells with the staining solution for at least 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. PI fluoresces when excited by a 488 nm laser, and the fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Cell Preparation:
-
Harvest both adherent and floating cells after drug treatment.
-
Wash the cells with cold PBS and then with 1X binding buffer.
-
-
Staining:
-
Incubation:
-
Incubate the cells for 10-15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry:
-
Add 1X binding buffer to the stained cells.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
The cell population is differentiated into four quadrants:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
This compound and paclitaxel, despite both targeting tubulin and inducing mitotic arrest, represent two distinct classes of microtubule-targeting agents. This compound acts as a potent microtubule destabilizer, causing their depolymerization, while paclitaxel functions as a stabilizer, preventing their disassembly. This fundamental difference in their mechanism of action is crucial for understanding their specific anti-cancer activities and for the rational design of novel chemotherapeutic strategies. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Apoptosis Protocols | USF Health [health.usf.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
- 14. Tubulin polymerization assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Unraveling Ansamitocin P-3's Cross-Resistance Profile in Cancer Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. Ansamitocin P-3, a potent microtubule-depolymerizing agent, has shown significant promise in cancer therapy. However, the potential for cross-resistance with other tubulin-targeting agents can impact its clinical efficacy. This guide provides a comparative analysis of this compound's cross-resistance profile, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a maytansinoid antibiotic, exerts its potent anti-cancer effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. While it demonstrates high cytotoxicity against a range of cancer cell lines, including some multi-drug resistant variants, its effectiveness can be modulated by mechanisms that also confer resistance to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids. Key factors influencing cross-resistance include the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1), and alterations in tubulin itself. This guide delves into the available data to compare the cross-resistance patterns of this compound with other widely used microtubule-targeting drugs.
Comparative Cytotoxicity of this compound
This compound exhibits picomolar to nanomolar efficacy in various cancer cell lines. The following table summarizes its half-maximal inhibitory concentrations (IC50) in comparison to other tubulin inhibitors in both drug-sensitive and resistant cell lines.
| Cell Line | Drug | IC50 | Fold Resistance | Primary Resistance Mechanism |
| MCF-7 (Breast Adenocarcinoma) | This compound | 20 ± 3 pM[1][2] | - | - |
| Maytansine | 710 pM[1] | - | - | |
| HeLa (Cervical Carcinoma) | This compound | 50 ± 0.5 pM[1][2] | - | - |
| MDA-MB-231 (Breast Adenocarcinoma) | This compound | 150 ± 1.1 pM[1][2] | - | - |
| EMT-6/AR1 (Mouse Mammary Tumor) | This compound | 140 ± 17 pM[1][2] | 7 | Multi-drug resistant |
| 361-TM (Trastuzumab-Maytansinoid Resistant) | Trastuzumab-Maytansinoid ADC | ~250-fold increase vs. parental | 250 | Increased ABCC1 (MRP1) protein |
| JIMT1-TM (Trastuzumab-Maytansinoid Resistant) | Trastuzumab-Maytansinoid ADC | ~16-fold increase vs. parental | 16 | Decreased Her2 antigen |
Mechanisms of Cross-Resistance
The primary mechanisms governing cross-resistance to tubulin-binding agents, including this compound, are multifaceted.
ABC Transporter Overexpression
A major driver of multidrug resistance is the increased expression of efflux pumps that actively transport drugs out of cancer cells.
-
P-glycoprotein (P-gp/ABCB1): Many tubulin inhibitors, including taxanes and vinca alkaloids, are well-known substrates of P-gp. While direct studies on this compound are limited, maytansinoids, in general, are recognized as P-gp substrates. The multi-drug resistant EMT-6/AR1 cell line, which shows a 7-fold resistance to this compound compared to the sensitive MCF-7 line, is known to overexpress P-gp.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Studies on trastuzumab-maytansinoid antibody-drug conjugates (ADCs) have revealed that acquired resistance can be mediated by the upregulation of MRP1. In the 361-TM resistant cell line, a significant increase in ABCC1 protein was observed, leading to a 250-fold increase in resistance to the maytansinoid-based ADC.
Alterations in Tubulin
Changes in the drug's target, β-tubulin, can also lead to resistance.
-
Tubulin Isotype Expression: The differential expression of β-tubulin isotypes can influence drug sensitivity. For instance, increased expression of the βIII-tubulin isotype has been linked to resistance to taxanes in some cancers. While specific studies on this compound's interaction with different tubulin isotypes are not yet available, this remains a potential mechanism of resistance.
-
Tubulin Mutations: Mutations in the genes encoding β-tubulin can alter the drug-binding site, thereby reducing the drug's efficacy. Such mutations have been identified in cell lines resistant to paclitaxel (B517696) and vinca alkaloids. To date, specific tubulin mutations conferring resistance to this compound have not been reported in the literature.
Signaling Pathways in this compound Action and Resistance
This compound's cytotoxic effect is initiated by its binding to tubulin, leading to a cascade of cellular events. Resistance mechanisms can emerge by altering these signaling pathways.
This compound-Induced Apoptosis
The binding of this compound to tubulin disrupts microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC). This arrests the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, often involving the activation of p53 and the subsequent expression of pro-apoptotic proteins.
Potential Resistance Pathways
Resistance to this compound can develop through the modulation of pathways that counteract its cytotoxic effects. The upregulation of ABC transporters is a key resistance mechanism that reduces the intracellular concentration of the drug.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or other tubulin inhibitors for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against tubulin, apoptotic markers (e.g., cleaved caspase-3, PARP), or ABC transporters overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Ansamitocin P-3: A Potent Tubulin Inhibitor Outperforming Classical Agents in Cancer Cell Cytotoxicity
A detailed comparative analysis reveals the superior efficacy of Ansamitocin P-3, a microtubule-depolymerizing agent, against various cancer cell lines when benchmarked against established tubulin inhibitors such as Paclitaxel, Vincristine, and Colchicine. This guide provides an in-depth look at the quantitative data, experimental methodologies, and underlying molecular mechanisms that position this compound as a promising candidate in oncology research.
This report synthesizes experimental data to offer a clear comparison of this compound's performance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Cancer Cell Lines
This compound exhibits exceptional potency, with half-maximal inhibitory concentrations (IC50) in the picomolar range against several human cancer cell lines. The following table summarizes the IC50 values of this compound compared to other tubulin inhibitors. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical experimental conditions. Due to the variability in published literature, the data presented here is compiled from multiple sources and should be interpreted with this consideration.
| Cell Line | This compound IC50 (pM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) | Colchicine IC50 (nM) |
| MCF-7 (Breast Adenocarcinoma) | 20 ± 3[1][2] | 3.5 - 64,460 | 239,510 | ~10-100 (general range) |
| HeLa (Cervical Carcinoma) | 50 ± 0.5[1][2] | 2.5 - 7.5 | - | - |
| EMT-6/AR1 (Mouse Mammary Tumor) | 140 ± 17[1][2] | - | - | - |
| MDA-MB-231 (Breast Adenocarcinoma) | 150 ± 1.1[1][2] | 300 | - | - |
Note: IC50 values for Paclitaxel, Vincristine, and Colchicine are sourced from multiple studies and may have been determined using different methodologies and exposure times, leading to a wide range of reported values. The data for this compound is from a single study, providing high consistency for those specific cell lines.
Mechanism of Action: Distinct Interactions with Tubulin
Tubulin inhibitors function by disrupting the dynamics of microtubules, which are essential for cell division. However, they achieve this through binding to different sites on the tubulin protein.
-
This compound : This maytansinoid analog binds to the vinblastine-binding site on β-tubulin, leading to the depolymerization of microtubules.[1][2] This disruption of both interphase and mitotic microtubules triggers cell cycle arrest and subsequent apoptosis.[1][2]
-
Paclitaxel (Taxol) : In contrast to agents that cause depolymerization, Paclitaxel binds to the taxane-binding site on β-tubulin, which stabilizes microtubules and prevents their disassembly. This leads to the formation of abnormal microtubule bundles and mitotic arrest.
-
Vincristine : As a vinca (B1221190) alkaloid, Vincristine also binds to the vinblastine-binding site, but its interaction leads to the inhibition of tubulin polymerization, resulting in microtubule disassembly.
-
Colchicine : This agent binds to a distinct site on tubulin, known as the colchicine-binding site. This interaction inhibits tubulin polymerization and leads to the depolymerization of microtubules.
Signaling Pathway of this compound Induced Apoptosis
The potent cytotoxic effect of this compound is mediated through a well-defined signaling cascade that culminates in programmed cell death, or apoptosis. Upon depolymerization of the microtubules, the spindle assembly checkpoint is activated, leading to mitotic arrest. This arrest is characterized by the activation of checkpoint surveillance proteins Mad2 and BubR1.[1][2] Subsequently, the tumor suppressor protein p53 is activated, which in turn increases the expression of p21, a cyclin-dependent kinase inhibitor. This cascade ultimately triggers the apoptotic pathway, leading to the elimination of the cancer cell.[1]
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the efficacy of cytotoxic compounds. The following are detailed methodologies for two common assays used in such studies.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment : The cells are then incubated with various concentrations of the tubulin inhibitor (e.g., this compound from 1 pM to 1000 pM) for a specified period (e.g., 24 to 48 hours). A vehicle control (e.g., 0.1% DMSO) is also included.[1]
-
Cell Fixation : After incubation, the cells are fixed with a solution like 10% trichloroacetic acid (TCA).
-
Staining : The fixed cells are washed and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash and Solubilization : Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement : The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis : The IC50 value is calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a dose-response curve.
MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Similar to the SRB assay, cells are seeded in 96-well plates and allowed to attach.
-
Drug Treatment : Cells are treated with a range of concentrations of the test compound for the desired duration.
-
MTT Reagent Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation : The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured on a microplate reader, typically at a wavelength between 500 and 600 nm.
-
Data Analysis : The IC50 value is determined by plotting the percentage of cell viability (relative to the untreated control) against the drug concentration.
References
A Comparative Guide to Ansamitocin P-3 and DM1 for Antibody-Drug Conjugate Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ansamitocin P-3 and its derivative, DM1, as payloads in antibody-drug conjugates (ADCs). While direct head-to-head comparisons in identical ADC formats are limited in publicly available literature, this document synthesizes existing data to highlight the key attributes of each maytansinoid and their implications for ADC performance.
Introduction: A Tale of Two Maytansinoids
This compound and DM1 are both potent microtubule-inhibiting agents belonging to the maytansinoid family. Their primary mechanism of action involves binding to tubulin, disrupting microtubule assembly, and ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]
It is crucial to understand the relationship between these two molecules. This compound is a natural product isolated from the fermentation of the microorganism Actinosynnema pretiosum.[3][4] It serves as a key precursor for the semi-synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative specifically designed for conjugation to antibodies.[5] This relationship means they are not typically viewed as direct competitors for the same ADC pipeline but rather as sequential components in the manufacturing of maytansinoid-based ADCs.
This guide will compare the intrinsic properties of this compound with the well-documented performance of DM1 in the context of ADCs, most notably Trastuzumab emtansine (T-DM1).
Mechanism of Action
Both this compound and DM1 exert their cytotoxic effects by interfering with microtubule dynamics. Upon internalization of the ADC into the target cancer cell, the payload is released and binds to tubulin at the vinca (B1221190) alkaloid binding site, inhibiting its polymerization into microtubules.[2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2]
Caption: Mechanism of action for this compound and DM1-based ADCs.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and DM1. It is important to note that the cytotoxicity data for this compound is for the free drug, while the data for DM1 is often presented in the context of an ADC, which can influence its apparent potency.
Table 1: In Vitro Cytotoxicity
| Compound/ADC | Cell Line | IC50 | Citation |
| This compound | MCF-7 (Breast Cancer) | 20 ± 3 pM | [2] |
| HeLa (Cervical Cancer) | 50 ± 0.6 pM | [2] | |
| EMT-6/AR1 (Murine Mammary Carcinoma) | 140 ± 17 pM | [2] | |
| MDA-MB-231 (Breast Cancer) | 150 ± 1.1 pM | [2] | |
| DM1 (free drug) | CD30-positive cell lines | 7.06 to 39.53 nM | [1] |
| Anti-CD30-MCC-DM1 | Karpas 299 (Lymphoma) | 0.06 nM | [1] |
| Trastuzumab-DM1 (T-DM1) | SK-BR-3 (Breast Cancer, HER2+) | 4.7 x 10⁻¹¹ to 1.2 x 10⁻¹⁰ M | [6] |
| BT-474 (Breast Cancer, HER2+) | 0.085 to 0.148 µg/mL | [6] |
Table 2: Pharmacokinetics of ADCs
| ADC | Species | Clearance | Half-life (t1/2) | Volume of Distribution (Vc) | Citation |
| Trastuzumab-DM1 (T-DM1) | Human | 0.676 L/day | 3.94 days | 3.127 L | [7] |
| Trastuzumab-DM1 (T-DM1) | Cynomolgus Monkey | 9.4–11.5 mL/day/kg | ~3-5 days | - | [6] |
| This compound (free drug) | Rat | - | Triexponential decline | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target and control cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Replace the existing medium in the wells with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an ADC.
Caption: Workflow for an in vivo efficacy study in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle, or control ADC to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
ADC Stability Assay in Plasma
This protocol is used to evaluate the stability of the ADC and the rate of payload deconjugation in plasma.
Procedure:
-
Incubation: Incubate the ADC in plasma (from relevant species, e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Analysis:
-
Intact ADC and Total Antibody: Use ELISA or LC-MS to quantify the concentration of the intact ADC (with payload attached) and the total antibody. The difference between these values indicates the amount of deconjugated antibody.
-
Free Payload: Use LC-MS/MS to quantify the amount of free payload released into the plasma.
-
-
Data Analysis: Plot the concentration of intact ADC, total antibody, and free payload over time to determine the stability profile and deconjugation rate.
Pharmacokinetic (PK) Analysis
This protocol describes the assessment of the absorption, distribution, metabolism, and excretion (ADME) of an ADC in an animal model.
Procedure:
-
ADC Administration: Administer a single dose of the ADC to animals (typically rats or cynomolgus monkeys) via intravenous injection.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis:
-
Total Antibody: Quantify using a ligand-binding assay (LBA) such as ELISA.
-
Intact ADC: Quantify using an ELISA that detects both the antibody and the payload.
-
Unconjugated Payload: Quantify using LC-MS/MS.
-
-
Data Analysis: Use pharmacokinetic modeling software to analyze the concentration-time data and determine key PK parameters such as clearance, volume of distribution, and half-life.[7][9][10]
Conclusion
Both this compound and DM1 are highly potent maytansinoids that serve as effective payloads for ADCs. The primary distinction lies in their roles: this compound is a natural precursor, while DM1 is a specifically engineered derivative for antibody conjugation.
The available data demonstrates the exceptional picomolar cytotoxicity of free this compound.[2] In the context of an ADC, DM1 has been clinically validated in T-DM1, showcasing a favorable therapeutic window with significant efficacy and manageable toxicity.[11]
While a direct comparison of an this compound ADC and a DM1 ADC is not available, the established success of DM1 in multiple clinical and preclinical settings underscores its well-characterized and optimized profile for ADC development. Future research involving direct comparative studies of ADCs constructed with this compound and DM1, using identical antibody and linker formats, would be invaluable for a definitive performance assessment. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An API LC/MS/MS quantitation method for this compound (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Bioactivity of Ansamitocin P-3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo bioactivity of Ansamitocin P-3 against other microtubule-targeting agents. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
This compound, a potent maytansinoid, has demonstrated significant antitumor activity in various in vivo models. Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin, leading to cell cycle arrest and apoptosis.[1] Furthermore, recent studies have unveiled its ability to modulate the tumor microenvironment, adding another dimension to its anticancer properties. This guide compares the in vivo efficacy of this compound and its analogs with established microtubule inhibitors, namely vinca (B1221190) alkaloids and taxanes.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the antitumor activity of this compound/maytansinoids and comparable agents in murine leukemia and melanoma models. Due to the limited number of direct head-to-head studies, data is compiled from various sources to provide a comparative overview.
Table 1: Comparison of Antitumor Activity in Murine P388 Leukemia Model
| Compound | Dosing Regimen | Animal Model | Primary Efficacy Endpoint | Result (% ILS*) | Reference |
| Maytansine (B1676224) | Not Specified | P388-bearing mice | Increase in Lifespan | Active | |
| Vincristine (B1662923) | 1.5 or 2.0 mg/kg (initial) + 0.1 mg/kg (daily for 10 days) | P388-bearing mice | Increase in Lifespan & Cures | Prolonged lifespan, up to 60% cures (with verapamil) | [2] |
*% ILS: Percent Increase in Lifespan. Data for maytansine is qualitative ("active") as specific %ILS values were not available in the searched literature. Vincristine data includes co-administration with verapamil (B1683045) to overcome resistance.
Table 2: Comparison of Antitumor Activity in Murine B16 Melanoma Model
| Compound | Dosing Regimen | Animal Model | Primary Efficacy Endpoint | Result | Reference |
| This compound | Intratumoral injections | C57BL/6 mice with B16F10 tumors | Tumor Growth Inhibition | Durable growth inhibition (in combination with anti-PD-1/CTLA-4) | [3] |
| Maytansine | Not Specified | B16-bearing mice | Tumor Growth Inhibition | Effective | |
| Paclitaxel (B517696) | 10 mg/kg (i.p., 3 times) | C57BL/6 mice with B16F10 tumors | Tumor Growth Inhibition | Significant tumor growth inhibition | [4] |
| Vincristine | Not Specified | B16-bearing mice | Increase in Lifespan | Significantly longer median survival time | [5] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.
This compound in a Syngeneic Melanoma Model (Immunomodulatory Effects)
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Cell Line: B16F10 melanoma cells.
-
Tumor Inoculation: 1 x 105 B16F10 cells were injected subcutaneously into the flank.
-
Treatment Protocol: Once tumors were palpable, this compound was administered intratumorally. For combination therapies, anti-PD-1 or anti-CTLA-4 antibodies were given intraperitoneally.
-
Efficacy Evaluation: Tumor growth was monitored using caliper measurements.
-
Immunophenotyping: Tumor-draining lymph nodes and tumors were harvested for flow cytometric analysis to assess dendritic cell maturation and T-cell activation.[3]
Paclitaxel in a Syngeneic Melanoma Xenograft Model
-
Animal Model: 6-week old female C57BL/6 mice.
-
Cell Line: B16F10 melanoma cells.
-
Tumor Inoculation: 2 x 106 cells were inoculated subcutaneously onto the back of the mice.
-
Treatment Protocol: When tumor volume reached an average of 1885 mm³, paclitaxel (10 mg/kg) was administered by intraperitoneal injection three times on days 12, 14, and 16 post-inoculation.
-
Efficacy Evaluation: Tumor growth inhibition and survival rates were monitored.[4]
Vincristine in a Murine Leukemia Model
-
Animal Model: P388 leukemia-bearing mice.
-
Tumor Inoculation: Inoculation of P388 leukemia cells.
-
Treatment Protocol: An initial dose of vincristine (1.5 or 2.0 mg/kg) was administered. After one week, a daily dose of 0.1 mg/kg was given for ten treatments. In some cohorts, verapamil (75 mg/kg) was co-administered to counteract resistance.
-
Efficacy Evaluation: The primary endpoints were the prolongation of lifespan and the number of cured mice.[2]
Visualizing Mechanisms and Workflows
This compound's Dual Antitumor Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. Cure of mice bearing P388 leukemia by vincristine in combination with a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The microtubule-depolymerizing agent ansamitocin P3 programs dendritic cells toward enhanced anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. In vitro and in vivo enhancement of vincristine antitumor activity on B16 melanoma cells by calcium antagonist flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ansamitocin P-3: A Comprehensive Guide for Laboratory Professionals
Ansamitocin P-3, a potent cytotoxic agent, requires stringent disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. As a member of the maytansinoid family, this compound is classified as a hazardous substance, and all materials contaminated with it must be handled and disposed of in accordance with federal, state, and local regulations for cytotoxic waste.[1][2] This guide provides essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe management of this compound waste.
Hazard Identification and Immediate Safety Precautions
This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4][5] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and controlled area to minimize exposure risk.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various stages of handling and disposal.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Handling solid this compound | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and a fit-tested N95 respirator or higher. |
| Preparing solutions | Double nitrile gloves, disposable gown, safety glasses with side shields or goggles, and work should be performed in a certified chemical fume hood or biological safety cabinet. |
| Administering to cell cultures or animals | Double nitrile gloves, disposable gown, and safety glasses. |
| Waste segregation and packaging | Double nitrile gloves, disposable gown, and safety glasses. |
| Spill cleanup | Double nitrile gloves (consider thicker, chemical-resistant gloves), disposable gown, safety goggles, and a fit-tested N95 respirator or higher. |
Disposal Procedures
All waste contaminated with this compound, including unused product, empty containers, contaminated labware (e.g., pipette tips, culture plates), and used PPE, must be treated as hazardous cytotoxic waste.[1][6] Do not dispose of this material with general laboratory or household trash, and prevent it from entering the sewage system.[3]
Two primary methods for the proper disposal of this compound waste are incineration and chemical degradation.
Incineration at a licensed hazardous waste facility is the most effective and recommended method for the complete destruction of this compound and other cytotoxic compounds.[1]
Operational Protocol for Incineration:
-
Segregation: Collect all this compound contaminated waste in designated, leak-proof, and puncture-resistant containers. These containers should be clearly labeled as "Cytotoxic Waste for Incineration" with the appropriate hazard symbols.
-
Packaging:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, labware, and other solid materials should be placed in thick, yellow chemotherapy waste bags.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof container clearly labeled with its contents.
-
-
Storage: Store the sealed waste containers in a secure, designated area with limited access until they are collected by a licensed hazardous waste disposal service.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal, in accordance with institutional and regulatory requirements.
Chemical degradation can be an effective alternative for inactivating this compound in a laboratory setting prior to final disposal, particularly for liquid waste. The following protocols are based on the known chemical liabilities of maytansinoids, such as the hydrolysis of the C-3 ester side chain, and the use of strong oxidizing agents.
It is critical to note that these are representative protocols and must be validated under controlled laboratory conditions to ensure complete inactivation before final disposal.
Experimental Protocol 1: Alkaline Hydrolysis
This method aims to hydrolyze the C-3 ester of this compound, a key structural feature for its biological activity.
-
Preparation: In a chemical fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution.
-
Inactivation:
-
For liquid waste containing this compound, add a sufficient volume of the 1 M hydroxide solution to achieve a final concentration of at least 0.1 M hydroxide.
-
Stir the solution at room temperature for a minimum of 24 hours.
-
-
Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an appropriate acid (e.g., hydrochloric acid).
-
Disposal: The neutralized solution should be disposed of as hazardous chemical waste through a licensed disposal service.
Experimental Protocol 2: Oxidation with Potassium Permanganate (B83412)
Potassium permanganate is a strong oxidizing agent that can degrade complex organic molecules.
-
Preparation: In a chemical fume hood, prepare a 0.1 M potassium permanganate (KMnO₄) solution.
-
Inactivation:
-
To the liquid waste containing this compound, slowly add the 0.1 M KMnO₄ solution until a persistent purple color is observed, indicating an excess of permanganate.
-
Allow the reaction to proceed for at least 2 hours at room temperature.
-
-
Quenching: Quench the excess potassium permanganate by adding a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Disposal: The final solution should be disposed of as hazardous chemical waste.
Quantitative Data for Chemical Degradation:
| Parameter | Alkaline Hydrolysis | Potassium Permanganate Oxidation |
| Reagent | Sodium Hydroxide or Potassium Hydroxide | Potassium Permanganate |
| Reagent Concentration | 1 M | 0.1 M |
| Final Reagent Concentration in Waste | ≥ 0.1 M | Excess (persistent purple color) |
| Reaction Time | ≥ 24 hours | ≥ 2 hours |
| Temperature | Room Temperature | Room Temperature |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Secure: Secure the area and prevent entry.
-
PPE: Don the appropriate PPE for spill cleanup (see table above).
-
Containment: For liquid spills, contain the spill using absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup:
-
Carefully clean the spill area, working from the outside in.
-
Use a detergent solution to clean the area, followed by a rinse with water.
-
For surface decontamination, a solution of sodium hypochlorite (B82951) (e.g., 10% bleach solution) can be effective, but care must be taken as it can be corrosive.
-
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste for incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment while maintaining regulatory compliance.
References
- 1. repo.uni-hannover.de [repo.uni-hannover.de]
- 2. Potassium permanganate can be used for degrading hazardous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Biosynthetic this compound Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound incurs stress on the producing strain Actinosynnema pretiosum at multiple targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Unprecedented deoxygenation at C-7 of the ansamitocin core during mutasynthetic biotransformations [beilstein-journals.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Ansamitocin P-3
For researchers, scientists, and drug development professionals, the safe handling of highly potent compounds like Ansamitocin P-3 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of both personnel and the research environment.
This compound, a potent microtubule inhibitor, is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3][4] Due to its cytotoxic nature, stringent safety protocols must be followed at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE for various procedures.
| Procedure | Glove Requirement | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking/Storage | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified). | Disposable, fluid-resistant gown that closes in the back.[5][6] | Safety glasses with side shields. | Not typically required if no aerosols are generated. |
| Weighing/Aliquoting (Powder) | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified). | Disposable, fluid-resistant gown that closes in the back.[5][6] | Full-face shield or safety goggles worn with a fluid-resistant mask.[3][5] | Fit-tested N95 or N100 respirator is mandatory. For larger quantities or longer durations, a Powered Air-Purifying Respirator (PAPR) is recommended.[3][6] |
| Reconstitution/Dilution (Liquid) | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified). | Disposable, fluid-resistant gown that closes in the back.[5][6] | Full-face shield or safety goggles worn with a fluid-resistant mask.[3][5] | Work should be performed in a certified chemical fume hood or biological safety cabinet (BSC).[5] A fit-tested N95 respirator should be readily available for immediate use in case of a spill outside the containment unit. |
| Spill Cleanup | Double-gloving with heavy-duty nitrile or neoprene gloves over chemotherapy-tested inner gloves. | Disposable, fluid-resistant gown that closes in the back.[5][6] | Full-face shield and safety goggles.[3] | For small spills (<5 mL or 5 g), a fit-tested N95 or N100 respirator. For large spills, a full-facepiece chemical cartridge-type respirator or a PAPR is required.[6] |
| Waste Disposal | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 certified). | Disposable, fluid-resistant gown that closes in the back.[5][6] | Safety glasses with side shields. | Not typically required if waste is properly contained. |
Glove Selection: It is crucial to use gloves that have been tested for resistance to chemotherapy drugs according to ASTM D6978 standards.[1][5][7] Nitrile or neoprene gloves are generally recommended over latex.[5] Always use a double-gloving technique, with the outer glove covering the cuff of the gown.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow for handling this compound from receipt to use. All procedures involving open handling of this compound must be conducted in a designated area, within a certified chemical fume hood, biological safety cabinet (BSC), or glove box to prevent exposure.
Experimental Protocol: Step-by-Step Guidance
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don a lab coat and a single pair of nitrile gloves before opening the outer shipping container.
-
If the primary container is intact, transfer it to a designated, clearly labeled, and secure storage location. This compound should be stored in a tightly sealed container.[1]
-
If any damage is found, treat it as a spill and follow the spill cleanup procedure.
-
-
Preparation of Work Area:
-
Don all required PPE as specified in the table above for the task to be performed.
-
Cover the work surface of the chemical fume hood or BSC with a disposable, plastic-backed absorbent pad.[5]
-
Gather all necessary equipment and reagents before starting work.
-
-
Handling (Weighing, Reconstitution):
-
Perform all manipulations that may generate aerosols or involve powders within a certified chemical fume hood, BSC, or glove box.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.
-
When weighing the powder, do so carefully to minimize aerosol generation.
-
For reconstitution, slowly add the solvent to the vial containing the powder to avoid splashing.
-
-
Post-Handling and Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment.
-
A two-step cleaning process is recommended: first with a detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate), followed by sterile water.[4]
-
For known contamination, a solution of sodium hypochlorite (B82951) (0.5% w/v) can be effective for decontamination.[8]
-
All cleaning materials must be disposed of as cytotoxic waste.
-
-
Personal Decontamination:
-
Remove PPE in the following order: outer gloves, gown, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Response
Spill Cleanup:
-
Alert and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.
-
Containment:
-
For liquid spills, gently cover with absorbent pads, working from the outside in.
-
For powder spills, cover with damp absorbent pads to avoid aerosolizing the powder.
-
-
Cleanup:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using forceps or a scoop and place them in a designated cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a rinse with water.
-
-
Disposal: All cleanup materials are to be disposed of as cytotoxic waste.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a large volume of water or an isotonic eyewash solution for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure and report the incident to your institution's environmental health and safety department.
Disposal Plan: Managing Cytotoxic Waste
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to federal, state, and institutional regulations.[3][9] Do not dispose of this waste in the regular trash or down the drain.
Disposal Protocol: Step-by-Step Guidance
-
Segregation at the Source:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads, empty vials) into a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[10] These containers should be clearly labeled as "Cytotoxic Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste" with the chemical name.
-
Sharps Waste: Dispose of all contaminated sharps (e.g., needles, syringes, glass pipettes) in a designated, puncture-proof sharps container for chemotherapy waste.
-
-
Container Management:
-
Do not overfill waste containers. Seal them when they are three-quarters full.
-
Ensure all containers are securely closed to prevent leakage.
-
-
Storage and Pickup:
-
Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Arrange for the disposal of cytotoxic waste through your institution's environmental health and safety department. The standard disposal method for cytotoxic waste is incineration.[3]
-
By adhering to these detailed safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
- 1. ansell.com [ansell.com]
- 2. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. youtube.com [youtube.com]
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